2-Bromo-3-chlorobut-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
80687-89-4 |
|---|---|
Molecular Formula |
C4H6BrCl |
Molecular Weight |
169.45 g/mol |
IUPAC Name |
2-bromo-3-chlorobut-2-ene |
InChI |
InChI=1S/C4H6BrCl/c1-3(5)4(2)6/h1-2H3 |
InChI Key |
RQBDCNJQWARGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Isomers of 2-bromo-3-chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural isomers of 2-bromo-3-chlorobut-2-ene, a halogenated alkene with potential applications in organic synthesis and as a building block in drug development. The primary focus is on the geometric isomers, (E)-2-bromo-3-chlorobut-2-ene and (Z)-2-bromo-3-chlorobut-2-ene. This document outlines their structural properties, potential synthetic pathways, and key physicochemical characteristics. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines theoretical knowledge with computed data to provide a foundational understanding for researchers in the field.
Introduction to this compound Isomers
The molecule this compound (C₄H₆BrCl) is a disubstituted alkene featuring both bromine and chlorine atoms attached to the double-bonded carbons. The presence of two different substituents on each of the double-bonded carbons gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-2-bromo-3-chlorobut-2-ene and (Z)-2-bromo-3-chlorobut-2-ene. The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each carbon of the double bond based on atomic number.
In the case of this compound, on C2, bromine has a higher priority than the methyl group. On C3, chlorine has a higher priority than the methyl group. The (E) isomer has the higher priority groups (Br and Cl) on opposite sides of the double bond, while the (Z) isomer has them on the same side. These isomers can also be referred to as trans and cis respectively, in a less formal nomenclature.
Structural Elucidation and Isomerism
The structural isomers of this compound are geometric isomers, specifically diastereomers. The restricted rotation around the carbon-carbon double bond is the source of this isomerism.
-
(E)-2-bromo-3-chlorobut-2-ene : In this isomer, the bromine and chlorine atoms are on opposite sides of the double bond.
-
(Z)-2-bromo-3-chlorobut-2-ene : In this isomer, the bromine and chlorine atoms are on the same side of the double bond.
The relationship between these isomers can be visualized as follows:
Caption: Geometric isomers of this compound.
Physicochemical Properties
| Property | (E)-2-bromo-3-chlorobut-2-ene | (Z)-2-bromo-3-chlorobut-2-ene | Data Source |
| Molecular Formula | C₄H₆BrCl | C₄H₆BrCl | PubChem[1] |
| Molecular Weight | 169.45 g/mol | 169.45 g/mol | PubChem[1][2] |
| CAS Number | 12731308-31-0 | Not available | PubChem[1] |
| XLogP3 | 2.6 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | 0 | PubChem[1] |
| Rotatable Bond Count | 0 | 0 | PubChem[1] |
| Exact Mass | 167.93414 g/mol | 167.93414 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 167.93414 g/mol | 167.93414 g/mol | PubChem[1][2] |
| Topological Polar Surface Area | 0 Ų | 0 Ų | PubChem[1][2] |
| Heavy Atom Count | 6 | 6 | PubChem[1][2] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of (E)- and (Z)-2-bromo-3-chlorobut-2-ene are not extensively documented in readily accessible literature, a plausible synthetic approach involves the electrophilic addition of a bromine and a chlorine source to 2-butyne (B1218202). The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the specific reagents used.
General Synthetic Approach: Electrophilic Addition to 2-Butyne
The addition of halogens to alkynes typically proceeds via an anti-addition mechanism, which would favor the formation of the (E)-isomer. However, the use of different halogenating agents and reaction conditions can influence the stereoselectivity. A potential synthetic pathway is outlined below.
Caption: Proposed synthetic workflow for this compound isomers.
Hypothetical Experimental Protocol for (E)-2-bromo-3-chlorobut-2-ene
This protocol is based on general procedures for the anti-addition of halogens to alkynes.
Materials:
-
2-Butyne
-
N-Bromosuccinimide (NBS)
-
Tetrabutylammonium (B224687) chloride
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column).
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyne (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions, while stirring.
-
After the addition of NBS is complete, add tetrabutylammonium chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the (E)-2-bromo-3-chlorobut-2-ene isomer.
Note: Characterization of the product would be essential to confirm its identity and stereochemistry, typically using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
(E)-isomer : Two distinct signals for the two methyl groups would be expected.
-
(Z)-isomer : Similarly, two distinct signals for the two methyl groups would be expected, but their chemical shifts would differ from those of the (E)-isomer due to the different spatial arrangement of the halogens.
¹³C NMR Spectroscopy
-
Four distinct signals would be expected for each isomer: two for the sp² hybridized carbons of the double bond and two for the sp³ hybridized carbons of the methyl groups. The chemical shifts of the double-bonded carbons would be significantly influenced by the attached halogens.
Mass Spectrometry
-
The mass spectrum for both isomers would show a molecular ion peak corresponding to the molecular weight of C₄H₆BrCl. The isotopic pattern of the molecular ion peak would be characteristic of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio).
Applications in Research and Drug Development
Halogenated organic compounds are valuable intermediates in organic synthesis, often serving as precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound could potentially be exploited for selective functionalization, making these isomers attractive building blocks for the synthesis of complex molecules, including pharmaceuticals.
The stereochemistry of the double bond is often crucial for the biological activity of a molecule. The ability to selectively synthesize either the (E) or (Z) isomer of this compound would provide access to different stereoisomeric products, which could be screened for their pharmacological properties.
Conclusion
The structural isomers of this compound, the (E) and (Z) geometric isomers, represent important synthetic targets with potential applications in various fields of chemistry. While detailed experimental data for these specific compounds is scarce in the current literature, this guide provides a foundational understanding of their structure, properties, and potential synthetic routes based on established chemical principles. Further research is warranted to develop stereoselective synthetic methods and to fully characterize the physicochemical and spectroscopic properties of these isomers, which would undoubtedly enhance their utility as versatile building blocks in organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to the Stereochemistry of (E/Z)-2-bromo-3-chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of (E/Z)-2-bromo-3-chlorobut-2-ene, a halogenated alkene with distinct geometric isomers. Due to a lack of readily available, specific experimental data in peer-reviewed literature, this document focuses on the theoretical principles governing its stereochemistry, proposes a plausible synthetic route, and outlines expected analytical characterizations. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar halogenated organic compounds.
Introduction to the Stereochemistry of 2-bromo-3-chlorobut-2-ene
This compound is a tetrasubstituted alkene with the chemical formula C₄H₆BrCl. The presence of a carbon-carbon double bond, with two different substituent groups on each carbon atom of the double bond, gives rise to geometric isomerism. These isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog (CIP) priority rules, are stereoisomers that differ in the spatial arrangement of their atoms and exhibit distinct physical and chemical properties.
The assignment of the (E) and (Z) configuration is based on the priority of the substituents attached to each carbon of the double bond. Priority is determined by the atomic number of the atom directly bonded to the double-bonded carbon.[1][2][3]
-
At carbon 2 (C2): The substituents are bromine (Br) and a methyl group (-CH₃). Bromine (atomic number 35) has a higher priority than carbon (atomic number 6).
-
At carbon 3 (C3): The substituents are chlorine (Cl) and a methyl group (-CH₃). Chlorine (atomic number 17) has a higher priority than carbon (atomic number 6).
The (E) and (Z) isomers are therefore defined as follows:
-
(Z)-2-bromo-3-chlorobut-2-ene: The higher priority groups (Br and Cl) are on the same side of the double bond (from the German zusammen, meaning together).
-
(E)-2-bromo-3-chlorobut-2-ene: The higher priority groups (Br and Cl) are on opposite sides of the double bond (from the German entgegen, meaning opposite).
Proposed Synthetic Route and Experimental Protocol
While specific, detailed experimental protocols for the synthesis of (E/Z)-2-bromo-3-chlorobut-2-ene are not extensively documented in publicly accessible literature, a plausible synthetic route involves the halogenation of a butene derivative. One potential starting material is 2-bromo-2-butene (B89217), which can be synthesized from 2-butyne.[4] The subsequent chlorination would likely yield a mixture of the (E) and (Z) isomers of this compound.
General Experimental Protocol (Proposed)
Reaction: Chlorination of 2-bromo-2-butene
-
Reaction Setup: A solution of 2-bromo-2-butene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize radical side reactions.
-
Addition of Chlorinating Agent: A solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) with a radical initiator or chlorine gas dissolved in the reaction solvent, is added dropwise to the flask at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed sequentially with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess halogen, followed by saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate (B86663) or sodium sulfate and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of (E) and (Z) isomers, can be purified and the isomers separated by fractional distillation under reduced pressure or by preparative gas chromatography.
Data Presentation: Predicted Spectroscopic and Physical Properties
| Property | (Z)-2-bromo-3-chlorobut-2-ene | (E)-2-bromo-3-chlorobut-2-ene |
| Molecular Formula | C₄H₆BrCl | C₄H₆BrCl |
| Molecular Weight | 169.45 g/mol | 169.45 g/mol |
| Predicted ¹H NMR | ||
| δ (C2-CH₃) (ppm) | Expected to be slightly downfield due to deshielding by cis-Cl | Expected to be slightly upfield compared to the Z-isomer |
| δ (C3-CH₃) (ppm) | Expected to be slightly downfield due to deshielding by cis-Br | Expected to be slightly upfield compared to the Z-isomer |
| Predicted ¹³C NMR | ||
| δ (C2) (ppm) | Expected to differ from the E-isomer | Expected to differ from the Z-isomer |
| δ (C3) (ppm) | Expected to differ from the E-isomer | Expected to differ from the Z-isomer |
| δ (C2-CH₃) (ppm) | Expected to differ from the E-isomer | Expected to differ from the Z-isomer |
| δ (C3-CH₃) (ppm) | Expected to differ from the E-isomer | Expected to differ from the Z-isomer |
| Predicted Boiling Point | Expected to be slightly different from the E-isomer due to differences in dipole moment. | Expected to be slightly different from the Z-isomer due to differences in dipole moment. |
Note: The predicted NMR shifts are relative and based on general principles. Actual experimental values would need to be determined empirically.
Visualizations
Diagram 1: Cahn-Ingold-Prelog Priority Assignment
Caption: CIP priority assignment for substituents on this compound.
Diagram 2: (E) and (Z) Isomer Structures
Caption: Structures of the (Z) and (E) isomers of this compound.
Diagram 3: Experimental Workflow
Caption: Proposed workflow for the synthesis and characterization of isomers.
Conclusion
The stereochemistry of this compound is a clear example of E/Z isomerism in halogenated alkenes. While specific experimental data for this compound is sparse in the public domain, its synthesis and characterization can be approached through established methods for similar compounds. This guide provides a theoretical framework, a proposed synthetic and analytical workflow, and predicted data to aid researchers in their investigations of this and related molecules. The clear differentiation in the spatial arrangement of substituents in the (E) and (Z) isomers is expected to lead to distinct spectroscopic signatures and physical properties, which are critical for applications in areas such as medicinal chemistry and materials science. Further experimental work is necessary to validate the proposed properties and to fully characterize these interesting stereoisomers.
References
- 1. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Halogenation in Natural Product Synthesis. | Semantic Scholar [semanticscholar.org]
- 4. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IUPAC Nomenclature and Stereochemistry of 2-bromo-3-chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemistry, and characterization of the halogenated alkene, 2-bromo-3-chlorobut-2-ene. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
IUPAC Nomenclature
The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) rules involves a step-by-step process to ensure an unambiguous representation of its chemical structure.
1.1. Identification of the Parent Hydrocarbon Chain: The longest continuous carbon chain containing the double bond is identified. In this case, the chain consists of four carbon atoms, which corresponds to the root name "but-".
1.2. Identification and Numbering of the Principal Functional Group: The presence of a carbon-carbon double bond classifies the molecule as an alkene. The suffix "-ene" is therefore appended to the root name, giving "butene". The chain is numbered to assign the lowest possible locant (position number) to the double bond. Numbering from either end of the four-carbon chain places the double bond between carbons 2 and 3. Therefore, the parent hydrocarbon is identified as but-2-ene.
1.3. Identification and Naming of Substituents: The molecule contains two different halogen substituents: a bromine atom and a chlorine atom. These are named as "bromo" and "chloro," respectively.
1.4. Assignment of Locants to Substituents: The positions of the substituents are indicated by the number of the carbon atom to which they are attached. The bromine atom is on carbon 2, and the chlorine atom is on carbon 3.
1.5. Assembling the Full IUPAC Name: The substituents are listed in alphabetical order (bromo before chloro), preceded by their respective locants. The full, unambiguous IUPAC name is therefore This compound .
Stereochemistry
The presence of a double bond with different substituents on each of its carbon atoms gives rise to stereoisomerism. In the case of this compound, the stereochemistry is described using the E/Z notation system, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.
2.1. Cahn-Ingold-Prelog (CIP) Priority Rules: Priority is assigned to the atoms directly attached to the double-bonded carbons based on their atomic number. Higher atomic numbers receive higher priority.
-
At Carbon 2: The attached atoms are Bromine (Br, atomic number 35) and a methyl group (-CH₃, the key atom is Carbon, atomic number 6). Therefore, Bromine has a higher priority than the methyl group.
-
At Carbon 3: The attached atoms are Chlorine (Cl, atomic number 17) and a methyl group (-CH₃, the key atom is Carbon, atomic number 6). Therefore, Chlorine has a higher priority than the methyl group.
2.2. Assignment of E/Z Configuration:
-
(Z)-isomer: If the two higher-priority groups are on the same side of the double bond (German: zusammen), the configuration is designated as (Z). In this case, the bromine and chlorine atoms would be on the same side.
-
(E)-isomer: If the two higher-priority groups are on opposite sides of the double bond (German: entgegen), the configuration is designated as (E). Here, the bromine and chlorine atoms would be on opposite sides.[1]
The complete IUPAC names for the two stereoisomers are therefore (E)-2-bromo-3-chlorobut-2-ene and (Z)-2-bromo-3-chlorobut-2-ene .
Experimental Protocols
3.1. Synthesis of this compound from 2-Butyne (B1218202):
This proposed two-step synthesis aims to first introduce a chlorine atom and then a bromine atom across the triple bond of 2-butyne. The stereochemical outcome would depend on the specific reaction conditions, particularly the mechanism of the hydrohalogenation steps (syn- or anti-addition).
Materials:
-
2-Butyne
-
Hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether)
-
Hydrogen bromide (HBr) in a suitable solvent (e.g., acetic acid)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Step 1: Synthesis of 2-chlorobut-2-ene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, place a solution of 2-butyne in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent to the stirred solution of 2-butyne.
-
Allow the reaction to proceed at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chlorobut-2-ene.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chlorobut-2-ene in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0°C.
-
Slowly add a solution of hydrogen bromide in the same solvent.
-
Allow the reaction to stir at a controlled temperature, monitoring its progress. The stereoselectivity of this step will determine the ratio of (E) and (Z) isomers.
-
After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of (E)- and (Z)-2-bromo-3-chlorobut-2-ene, can be purified and the isomers separated by column chromatography on silica (B1680970) gel or by fractional distillation.
3.2. Stereochemical Analysis:
The stereochemical identity of the synthesized isomers can be determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the substituents influences the chemical shifts of the protons and carbons, allowing for the differentiation of the (E) and (Z) isomers.
Data Presentation
The following tables summarize the expected physicochemical and spectroscopic data for the stereoisomers of this compound based on known trends for similar halogenated alkenes.
Table 1: Physicochemical Properties of this compound Isomers
| Property | (E)-2-bromo-3-chlorobut-2-ene | (Z)-2-bromo-3-chlorobut-2-ene |
| Molecular Formula | C₄H₆BrCl | C₄H₆BrCl |
| Molecular Weight | 169.45 g/mol | 169.45 g/mol |
| CAS Number | 80687-89-4 | 80687-88-3 |
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Proton | (E)-isomer (Predicted) | (Z)-isomer (Predicted) |
| -CH₃ (at C2) | 2.3 - 2.6 | 2.1 - 2.4 |
| -CH₃ (at C3) | 2.2 - 2.5 | 2.4 - 2.7 |
Note: These are predicted values. Actual chemical shifts may vary based on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Carbon | (E)-isomer (Predicted) | (Z)-isomer (Predicted) |
| C1 | 20 - 25 | 22 - 27 |
| C2 | 115 - 125 | 110 - 120 |
| C3 | 120 - 130 | 125 - 135 |
| C4 | 23 - 28 | 25 - 30 |
Note: These are predicted values. Actual chemical shifts may vary based on the solvent and experimental conditions.
Table 4: Expected IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2950 - 3000 | Medium-Strong |
| C=C stretch | 1640 - 1680 | Medium-Weak |
| C-Cl stretch | 600 - 800 | Strong |
| C-Br stretch | 500 - 600 | Strong |
Visualizations
Diagram 1: IUPAC Nomenclature Decision Pathway
Caption: A flowchart illustrating the systematic process for determining the IUPAC name of this compound.
Diagram 2: Stereoisomers of this compound
Caption: The (E) and (Z) stereoisomers of this compound, illustrating the relative positions of the substituents.
Diagram 3: Experimental Workflow for Synthesis
Caption: A simplified workflow diagram for the proposed synthesis of the stereoisomers of this compound.
References
An In-depth Technical Guide to the Chemical Structure of 2-Bromo-3-chlorobut-2-ene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of the geometric isomers of 2-bromo-3-chlorobut-2-ene. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a thorough understanding of isomeric purity and characterization is crucial.
Introduction to this compound Isomers
This compound is a halogenated alkene with the chemical formula C₄H₆BrCl. Due to the presence of a carbon-carbon double bond with different substituents on each carbon, this compound exists as two geometric isomers: (E)-2-bromo-3-chlorobut-2-ene and (Z)-2-bromo-3-chlorobut-2-ene. The restricted rotation around the double bond gives rise to these distinct spatial arrangements, which in turn can lead to different physical, chemical, and biological properties.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For this compound:
-
At carbon-2, the priority is Br > CH₃.
-
At carbon-3, the priority is Cl > CH₃.
The (E)-isomer has the higher priority groups (Br and Cl) on opposite sides of the double bond, while the (Z)-isomer has them on the same side.
Physicochemical Properties
| Property | (E)-2-bromo-3-chlorobut-2-ene | (Z)-2-bromo-3-chlorobut-2-ene |
| Molecular Formula | C₄H₆BrCl | C₄H₆BrCl |
| Molecular Weight | 169.45 g/mol | 169.45 g/mol |
| IUPAC Name | (2E)-2-bromo-3-chlorobut-2-ene | (2Z)-2-bromo-3-chlorobut-2-ene |
| CAS Number | 12731308 | 12731307 |
| XLogP3-AA | 2.6 | 2.6 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 0 | 0 |
| Rotatable Bond Count | 0 | 0 |
| Exact Mass | 167.93414 g/mol | 167.93414 g/mol |
| Monoisotopic Mass | 167.93414 g/mol | 167.93414 g/mol |
| Topological Polar Surface Area | 0 Ų | 0 Ų |
| Heavy Atom Count | 6 | 6 |
| Complexity | 75.6 | 75.6 |
Note: The properties listed above are computationally generated and may differ from experimentally determined values.
Synthesis and Separation of Isomers
The stereoselective synthesis of (E)- and (Z)-2-bromo-3-chlorobut-2-ene can be approached through the halogenation of alkynes. The addition of halogens to a carbon-carbon triple bond is a well-established method for the synthesis of dihaloalkenes. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the specific halogenating agents used.
Proposed Synthetic Pathway
A plausible synthetic route to a mixture of (E)- and (Z)-2-bromo-3-chlorobut-2-ene is the addition of bromine monochloride (BrCl) to 2-butyne (B1218202). This reaction is an example of an electrophilic addition.
Caption: Proposed synthesis of this compound isomers.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound isomers based on known methodologies for the addition of interhalogen compounds to alkynes. This protocol has not been experimentally validated for this specific reaction and should be adapted and optimized under appropriate laboratory safety precautions.
Materials:
-
2-Butyne
-
Bromine monochloride (BrCl) or a system for its in situ generation (e.g., N-bromosuccinimide and HCl)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 2-butyne in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice-acetone bath.
-
Slowly add a solution of bromine monochloride in the same solvent to the stirred solution of 2-butyne via the dropping funnel. The addition should be carried out in the dark to minimize radical side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution) to remove any unreacted halogen.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture of (E)- and (Z)-2-bromo-3-chlorobut-2-ene.
Separation of Isomers
The separation of the (E) and (Z) isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the most promising techniques.
Separation Workflow:
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-bromo-3-chlorobut-2-ene (C₄H₆BrCl). Due to a notable scarcity of published experimental data for this specific compound, this document combines available computed data with established principles of organic chemistry to offer a detailed profile for researchers, scientists, and professionals in drug development. This guide covers the compound's structure, stereoisomerism, and predicted physical and spectroscopic properties. Additionally, it outlines a plausible synthetic route and discusses the expected chemical reactivity based on its classification as a vinylic halide. All quantitative data is presented in clear, structured tables, and key concepts are illustrated with diagrams generated using the DOT language.
Introduction
This compound is a halogenated alkene of interest in synthetic organic chemistry. As a vinylic halide, its chemical behavior is influenced by the presence of both bromine and chlorine atoms attached to the carbon-carbon double bond. This structural feature is expected to impart unique reactivity, particularly in reactions such as cross-coupling, while also rendering it relatively unreactive towards nucleophilic substitution. This guide aims to consolidate the available information and provide a reliable resource for those considering the use of this compound in their research.
Molecular Structure and Stereoisomerism
The molecular formula of this compound is C₄H₆BrCl.[1][2] The presence of a double bond with different substituents on each carbon atom gives rise to geometric isomerism. The two possible stereoisomers are the (E) and (Z) isomers, which are diastereomers of each other. The designation of 'cis' has also been noted in some sources, which typically corresponds to the (Z) isomer where the highest priority groups are on the same side of the double bond.
Physical Properties
| Property | Value (Computed) | Source |
| Molecular Weight | 169.45 g/mol | [1][2] |
| XLogP3 | 2.6 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 0 | [1][2] |
| Rotatable Bond Count | 0 | [1][2] |
| Exact Mass | 167.93414 Da | [1][2] |
| Monoisotopic Mass | 167.93414 Da | [1][2] |
| Topological Polar Surface Area | 0 Ų | [1][2] |
| Heavy Atom Count | 6 | [1][2] |
| Complexity | 75.6 | [1][2] |
Chemical Properties and Reactivity
As a vinylic halide, this compound is expected to exhibit chemical properties characteristic of this class of compounds.
-
Nucleophilic Substitution: Vinylic halides are generally unreactive towards nucleophilic substitution reactions under standard conditions. This is attributed to the increased s-character of the C-X bond and the delocalization of lone pair electrons from the halogen into the π-system of the double bond, giving the C-X bond partial double bond character.
-
Elimination Reactions: While elimination reactions are possible to form an alkyne, they typically require very strong bases.
-
Cross-Coupling Reactions: A key area of reactivity for vinylic halides is their participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings). These reactions allow for the formation of new carbon-carbon bonds at the site of the halogen, making vinylic halides valuable building blocks in organic synthesis.
-
Addition Reactions: The double bond can undergo addition reactions, though the presence of electron-withdrawing halogens may influence the reactivity compared to simple alkenes.
Proposed Synthesis
A plausible synthetic route to this compound is the addition of bromine monochloride (BrCl) to 2-butyne (B1218202). This reaction is expected to proceed via an electrophilic addition mechanism. The stereochemical outcome would depend on the reaction conditions.
Generalized Experimental Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and has not been experimentally validated for this specific reaction. Appropriate safety precautions should be taken.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyne in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).
-
Reagent Addition: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Slowly add a solution of bromine monochloride in the same solvent from the dropping funnel. The addition should be monitored carefully, as the reaction may be exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction mixture by adding a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution) to consume any unreacted bromine monochloride. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the (E) and (Z) isomers.
Predicted Spectroscopic Properties
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two singlets for the two methyl groups. The chemical shifts of these methyl protons would be influenced by the adjacent halogens and the double bond, likely appearing in the range of 2.0-3.0 ppm. The specific chemical shifts would differ for the (E) and (Z) isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show four distinct signals: two for the methyl carbons and two for the sp² hybridized carbons of the double bond. The carbons attached to the halogens will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the methyl groups. A key feature would be the C=C stretching vibration, which for a tetrasubstituted alkene would be weak or absent. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry
The mass spectrum would be characterized by the presence of a molecular ion peak (M⁺). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4. Fragmentation would likely involve the loss of a bromine radical, a chlorine radical, or a methyl radical.
Safety and Handling
Specific toxicity and hazard data for this compound are not available. However, as a halogenated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is likely to be flammable and may be an irritant to the skin, eyes, and respiratory tract.
Conclusion
This compound is a halogenated alkene with potential applications in organic synthesis, particularly in cross-coupling reactions. While there is a significant lack of experimental data on its physical and chemical properties, this guide provides a comprehensive overview based on computed data and established chemical principles. Further experimental investigation is required to fully characterize this compound. Researchers and scientists are advised to use the information presented in this guide as a starting point and to exercise caution when handling this compound.
References
The Genesis of Halogenated Butenes: A Technical Guide to Their Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated butenes, a class of reactive organic compounds, have carved a significant niche in the landscape of industrial chemistry and organic synthesis. From their pivotal role in the production of synthetic rubber to their potential applications in the pharmaceutical sciences, the unique chemical properties imparted by the halogen substituents on a four-carbon backbone have made these molecules subjects of extensive study. This in-depth technical guide explores the discovery, historical development, synthesis, and physicochemical properties of chlorinated, brominated, fluorinated, and iodinated butenes, providing a comprehensive resource for professionals in research and development.
Discovery and Historical Context
The history of halogenated butenes is intrinsically linked to the development of synthetic polymers and the broader understanding of halogenation reactions in organic chemistry.
Chlorinated Butenes and the Rise of Neoprene
The most significant early chapter in the history of halogenated butenes is tied to the commercial production of chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber.[1][2] Initially, chloroprene was synthesized from acetylene.[3][4] However, during the 1960s, a more economical route using butadiene as a starting material became dominant.[5] This process hinges on the chlorination of 1,3-butadiene (B125203), which yields a mixture of dichlorinated butene isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene.[1][2]
A key innovation in this process was the development of a method to isomerize the 1,4-dichloro-2-butene to the desired 3,4-dichloro-1-butene, which is then dehydrochlorinated to produce chloroprene.[1][2] This butadiene-based process, first reported in the 1930s, remains the primary industrial method for chloroprene production.[6]
Brominated, Fluorinated, and Iodinated Butenes: A Story of Synthetic Exploration
The exploration of other halogenated butenes has been driven more by their utility in organic synthesis than by a single large-scale industrial application. The development of methods for allylic bromination and the addition of halogens and hydrogen halides to butene isomers has led to the synthesis of a variety of brominated and iodinated butenes.[7] The history of fluorinated organic compounds is more recent, with significant advancements in fluorination techniques occurring from the mid-20th century onwards, driven in part by the unique properties fluorine imparts on organic molecules, such as increased stability and altered biological activity.[8][9][10] The synthesis of specific fluorinated butenes has been an area of academic and industrial research, though a detailed historical account of the first synthesis of each isomer is not as well-documented as that of the dichlorobutenes.[11][12][13]
Synthesis and Experimental Protocols
The synthesis of halogenated butenes employs a range of classic and modern organic reactions. The following sections detail the methodologies for the preparation of key halogenated butenes.
Chlorinated Butenes
Industrial Synthesis of Dichlorobutenes from 1,3-Butadiene:
The industrial production of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene is a cornerstone of the chloroprene manufacturing process.[1]
-
Reaction: Vapor-phase chlorination of 1,3-butadiene.
-
Procedure: Gaseous chlorine and 1,3-butadiene are mixed in a reactor at elevated temperatures. The reaction is highly exothermic and proceeds via a free-radical chain mechanism. The resulting product is a mixture of 3,4-dichloro-1-butene and cis- and trans-1,4-dichloro-2-butene.[5]
-
Isomerization: The mixture of dichlorobutenes is then heated in the presence of a catalyst, such as a copper salt, to isomerize the 1,4-dichloro-2-butene to the desired 3,4-dichloro-1-butene.[14]
-
Purification: The isomers are separated by fractional distillation.[2]
Brominated Butenes
Synthesis of 1-Bromo-2-butene and 3-Bromo-1-butene (B1616935):
These allylic bromides are typically formed as a mixture from the radical bromination of butenes.
-
Reaction: Free-radical allylic bromination of 1-butene (B85601) or 2-butene (B3427860) using N-bromosuccinimide (NBS).
-
Experimental Protocol:
-
To a solution of the butene isomer in a non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.
-
The reaction progress is monitored by gas chromatography.
-
Upon completion, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium thiosulfate, water, and brine, then dried over anhydrous magnesium sulfate.
-
The resulting mixture of 1-bromo-2-butene and 3-bromo-1-butene is separated by fractional distillation.
-
Fluorinated Butenes
The synthesis of fluorinated butenes often involves specialized fluorinating agents due to the high reactivity of elemental fluorine.
Synthesis of 2-Fluoro-1-butene:
-
Reaction: Dehydrofluorination of a suitable polyfluorinated precursor.
-
Illustrative Protocol (based on general methods):
-
A polyfluorinated butane, such as 1,2-difluorobutane, is treated with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent.
-
The elimination reaction is typically carried out at elevated temperatures.
-
The volatile 2-fluoro-1-butene product is collected by condensation.
-
Purification is achieved through distillation.
-
Iodinated Butenes
Iodinated butenes can be prepared through various methods, including the Finkelstein reaction or by the addition of iodine or hydrogen iodide to butenes.
Synthesis of 1-Iodobutane (B1219991) from 1-Butene (Two-Step Process): [7]
This method involves an initial hydrobromination followed by a halide exchange reaction.
-
Step 1: Anti-Markovnikov Hydrobromination of 1-Butene:
-
Reaction: 1-Butene is reacted with hydrogen bromide in the presence of peroxides.
-
Procedure: Gaseous 1-butene is bubbled through a solution of HBr in a suitable solvent containing a peroxide initiator (e.g., benzoyl peroxide). The reaction proceeds via a free-radical mechanism to yield 1-bromobutane.[7]
-
-
Step 2: Finkelstein Reaction:
-
Reaction: 1-Bromobutane is treated with sodium iodide in acetone.
-
Procedure: 1-Bromobutane is dissolved in acetone, and a stoichiometric amount of sodium iodide is added. The mixture is refluxed. The less soluble sodium bromide precipitates out of the acetone, driving the equilibrium towards the formation of 1-iodobutane. The product is isolated by filtration and distillation.[7][15]
-
Quantitative Data
The following tables summarize key physical properties of various butene isomers and their halogenated derivatives. Data is compiled from various sources and should be considered as representative values.
Table 1: Physical Properties of Butene Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 1-Butene | C₄H₈ | 56.11 | -6.3 | -185.3 | 0.595 (at -6 °C) |
| cis-2-Butene | C₄H₈ | 56.11 | 3.7 | -138.9 | 0.621 |
| trans-2-Butene | C₄H₈ | 56.11 | 0.9 | -105.5 | 0.604 |
Table 2: Physical Properties of Selected Halogenated Butenes
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| 3,4-Dichloro-1-butene | 760-23-6 | C₄H₆Cl₂ | 124.99 | 122-123 | 1.159 | 1.477 |
| cis-1,4-Dichloro-2-butene | 1476-11-5 | C₄H₆Cl₂ | 125.00 | 152 | 1.188 | 1.489 |
| trans-1,4-Dichloro-2-butene | 110-57-6 | C₄H₆Cl₂ | 125.00 | 154 | 1.183 | 1.488 |
| 1-Bromo-2-butene | 4784-77-4 | C₄H₇Br | 135.00 | 97-99 | 1.312 | 1.480 |
| 2-Bromo-1-butene | 23074-36-4 | C₄H₇Br | 135.00 | 93-94 | 1.309 | 1.452 |
| 2-Fluoro-1-butene | - | C₄H₇F | 74.10 | 24 | - | - |
| (E)-2-Fluoro-2-butene | - | C₄H₇F | 74.10 | - | - | - |
| 1-Iodobutane | 542-69-8 | C₄H₉I | 184.02 | 130-131 | 1.617 | 1.500 |
Note: Data for some compounds, particularly fluorinated isomers, is less readily available in the public domain. Values are at standard conditions unless otherwise noted.
Halogenated Butenes in the Context of Drug Development
While halogenated butenes themselves are not typically active pharmaceutical ingredients, the introduction of halogens into drug molecules is a widely used strategy in medicinal chemistry to modulate their biological activity, metabolic stability, and pharmacokinetic properties.[8][16][17][18][19][20] Halogen atoms can participate in "halogen bonding," a non-covalent interaction with biological macromolecules that can enhance binding affinity to target proteins.[21][22]
Although a direct signaling pathway modulated by a simple halogenated butene is not prominently documented, we can conceptualize a logical workflow for how a hypothetical halogenated butene-containing compound might be developed as an enzyme inhibitor. This workflow illustrates the process from initial synthesis to biological evaluation.
This diagram illustrates a hypothetical drug discovery process where a halogenated butene serves as a key intermediate. The process begins with the synthesis of the halogenated butene, which is then incorporated into a larger molecule containing a pharmacophore scaffold. This final compound is then subjected to biological evaluation, including enzyme inhibition assays to determine its potency against a target enzyme. The data from these assays inform structure-activity relationship (SAR) studies, leading to the optimization of the compound's structure to improve its efficacy.
Conclusion
The study of halogenated butenes has evolved from its industrial origins in polymer chemistry to a broader exploration of their synthetic utility. While chlorinated butenes remain critical intermediates in large-scale manufacturing, their brominated, fluorinated, and iodinated counterparts offer a diverse toolbox for organic chemists. The unique properties conferred by halogenation continue to be a valuable strategy in the design of new molecules with tailored properties, including those with potential therapeutic applications. Further research into the specific biological activities of novel halogenated butenes may yet unveil direct roles for these compounds in modulating biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroprene - Wikipedia [en.wikipedia.org]
- 3. Manufacture and use of chloroprene monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Industrial Synthetic Method of the Rubbers [jstage.jst.go.jp]
- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 6. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How is 1-iodobutane obtained from 1-butene? [allen.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 10. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Fluoro-1-butene | C4H7F | CID 12756871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (E)-2-Fluoro-2-butene | C4H7F | CID 12756877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-fluoro-1-butene [chemister.ru]
- 14. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Halogen bond: its role beyond drug-target binding affinity for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. namiki-s.co.jp [namiki-s.co.jp]
- 22. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Bromo-3-chlorobut-2-ene (CAS Number 80687-89-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 80687-89-4, identified as 2-bromo-3-chlorobut-2-ene. Due to the limited availability of experimental data in publicly accessible scientific literature, this document primarily summarizes computed properties and provides context based on related chemical structures. This guide is intended to be a foundational resource, highlighting both what is known and the significant gaps in the current knowledge base for this compound.
Chemical Identity and Structure
The compound this compound is a halogenated alkene with the molecular formula C₄H₆BrCl.[1][2][3][4] Its structure consists of a four-carbon butene backbone with a bromine and a chlorine atom attached to the double-bonded carbons. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers.
Structure:
Caption: 2D structures of the (E) and (Z) isomers of this compound.
Physicochemical Properties
Experimental data for the physicochemical properties of this compound are largely unavailable in the reviewed literature. The following table summarizes computed properties sourced from the PubChem database.[1][2] It is crucial to note that these are predicted values and should be used with caution until they can be validated by experimental data.
| Property | Value | Source |
| Molecular Formula | C₄H₆BrCl | PubChem[1][2] |
| Molecular Weight | 169.45 g/mol | PubChem[1][2] |
| XLogP3 | 2.6 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |
| Rotatable Bond Count | 0 | PubChem[1][2] |
| Exact Mass | 167.93414 g/mol | PubChem[1][2] |
| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |
| Melting Point | N/A | - |
| Boiling Point | N/A | - |
| Solubility | N/A | - |
Data Presentation Note: "N/A" indicates that the data was not available from the searched sources.
Synthesis and Reactivity
Synthetic Route
Caption: A potential synthetic route to this compound.
Experimental Protocols
No detailed experimental protocols for the synthesis, purification, or analysis of this compound were found in the reviewed literature. For related compounds, such as 2-bromo-3-chloronorbornadiene, a one-pot synthesis has been described using p-toluenesulfonyl bromide as a bromine source.[6] This suggests that similar approaches using a suitable chlorine source might be adaptable for the synthesis of the target compound, though this would require experimental validation.
Biological Activity and Mechanism of Action
There is a significant lack of information regarding the biological activity, mechanism of action, and toxicological profile of this compound. No studies directly investigating this compound were identified.
However, the broader class of halogenated organic compounds, particularly halogenated alkenes, is known to exhibit biological activity, often associated with toxicity.[7][8] The presence of halogen atoms can increase the lipophilicity and reactivity of a molecule, potentially leading to interactions with biological macromolecules.
Potential Toxicological Pathway (Inferred from Related Compounds)
For some halogenated alkenes, a common pathway of toxicity involves metabolic activation. This often includes conjugation with glutathione (B108866) (GSH), followed by enzymatic processing to form a reactive intermediate that can lead to cellular damage, including genotoxicity.[9]
Caption: A generalized and inferred toxicological pathway for halogenated alkenes.
It is important to emphasize that this pathway is a general model for some halogenated compounds and has not been experimentally verified for this compound. Studies on other halogenated butenes, such as metabolites of 1,3-butadiene (B125203), have demonstrated both cytotoxic and genotoxic effects.[9]
Conclusion and Future Directions
This technical guide consolidates the currently available information on this compound (CAS 80687-89-4). The existing data is sparse and largely based on computational predictions rather than experimental evidence. Key areas where research is needed include:
-
Experimental determination of physicochemical properties: Validating computed values for properties such as melting point, boiling point, and solubility is essential for practical applications.
-
Development and publication of synthetic protocols: A reliable and well-documented synthetic route is necessary for obtaining the compound for further study.
-
Spectroscopic characterization: Detailed NMR, IR, and mass spectrometry data would confirm the structure and purity of synthesized samples.
-
Biological and toxicological evaluation: In vitro and in vivo studies are required to understand the compound's biological activity, potential therapeutic applications, and toxicological profile.
Without such experimental data, the potential applications and hazards of this compound remain largely unknown. This compound represents an area ripe for further scientific investigation.
References
- 1. This compound | C4H6BrCl | CID 71421140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2-bromo-3-chlorobut-2-ene | C4H6BrCl | CID 12731308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:80687-89-4 | Chemsrc [chemsrc.com]
- 4. (Z)-2-bromo-3-chlorobut-2-ene | C4H6BrCl | CID 12731307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sinlist.chemsec.org [sinlist.chemsec.org]
- 9. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-bromo-3-chlorobutane and the alkenes derived from their dehydrohalogenation. It details the synthesis, stereochemical relationships, and spectroscopic properties of the four stereoisomers of 2-bromo-3-chlorobutane. Furthermore, it explores the stereospecific nature of the E2 elimination reactions of these isomers and the resulting alkene products, (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene. Detailed experimental protocols, quantitative data, and visual representations of the chemical principles are provided to support researchers in the fields of organic synthesis, stereochemistry, and drug development.
Stereoisomers of 2-bromo-3-chlorobutane
2-bromo-3-chlorobutane is a chiral molecule with two stereocenters at carbons 2 and 3. This gives rise to a total of four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers.[1][2][3] These pairs of enantiomers are diastereomers of each other.
The stereoisomers are designated using both the Cahn-Ingold-Prelog (R/S) and the erythro/threo nomenclature.
-
Erythro isomers: (2R, 3S)-2-bromo-3-chlorobutane and (2S, 3R)-2-bromo-3-chlorobutane. In the erythro diastereomer, the two substituents on the chiral centers are on the same side in a Fischer projection.
-
Threo isomers: (2R, 3R)-2-bromo-3-chlorobutane and (2S, 3S)-2-bromo-3-chlorobutane. In the threo diastereomer, the substituents are on opposite sides in a Fischer projection.
The relationship between these stereoisomers can be visualized as follows:
Quantitative Data
While specific experimental data for all four isolated stereoisomers of 2-bromo-3-chlorobutane is scarce in publicly available literature, the following table summarizes known and predicted physical properties. Diastereomers have different physical properties, such as boiling points and spectroscopic data, which allows for their separation, whereas enantiomers have identical physical properties except for their interaction with plane-polarized light.
| Stereoisomer | Configuration | Boiling Point (°C) | ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Erythro | (2R,3S) / (2S,3R) | Not available | Distinct signals for CH3, CHBr, CHCl protons | Distinct signals for C1, C2, C3, C4 |
| Threo | (2R,3R) / (2S,3S) | Not available | Distinct signals for CH3, CHBr, CHCl protons | Distinct signals for C1, C2, C3, C4 |
Synthesis of 2-bromo-3-chlorobutane Stereoisomers
The stereospecific synthesis of the erythro and threo diastereomers of 2-bromo-3-chlorobutane can be achieved through the electrophilic addition of bromine chloride (BrCl) to (Z)-2-butene and (E)-2-butene, respectively. This reaction proceeds via an anti-addition mechanism, where the bromine and chlorine atoms add to opposite faces of the double bond.
Experimental Protocol: Synthesis of erythro-2-bromo-3-chlorobutane
This protocol is based on the known anti-addition of halogens to alkenes.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (Z)-2-butene in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Reagent Preparation: Prepare a solution of bromine chloride (BrCl) in the same solvent. BrCl can be generated in situ by the reaction of N-bromosuccinimide (NBS) with hydrochloric acid (HCl).
-
Addition: Slowly add the BrCl solution to the stirred solution of (Z)-2-butene. The reaction is typically rapid and exothermic, so the addition rate should be controlled to maintain the low temperature.
-
Work-up: After the addition is complete, allow the reaction to stir for a short period. Then, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a racemic mixture of (2R,3S)- and (2S,3R)-2-bromo-3-chlorobutane (the erythro pair), can be purified by fractional distillation.
Experimental Protocol: Synthesis of threo-2-bromo-3-chlorobutane
The synthesis of the threo diastereomers follows the same procedure as the erythro isomers, with the exception of using (E)-2-butene as the starting alkene. The anti-addition of BrCl to (E)-2-butene will yield a racemic mixture of (2R,3R)- and (2S,3S)-2-bromo-3-chlorobutane (the threo pair).
Dehydrohalogenation of 2-bromo-3-chlorobutane Stereoisomers
The dehydrohalogenation of 2-bromo-3-chlorobutane is an E2 elimination reaction that is highly stereospecific. The reaction requires an anti-periplanar arrangement between the hydrogen atom to be removed and the leaving group (in this case, either bromine or chlorine). Due to the different electronegativities and sizes of bromine and chlorine, the elimination of HBr is generally favored over the elimination of HCl. The stereochemistry of the starting diastereomer dictates the stereochemistry of the resulting alkene product.
Experimental Protocol: Dehydrohalogenation
This generalized protocol is based on typical E2 elimination conditions.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired stereoisomer of 2-bromo-3-chlorobutane (erythro or threo) in a solution of a strong, non-nucleophilic base, such as potassium ethoxide in ethanol.
-
Reaction: Heat the reaction mixture to reflux for a specified period to ensure complete reaction.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a low-boiling organic solvent like diethyl ether.
-
Purification and Analysis: Wash the organic extract with water and brine, dry it over anhydrous magnesium sulfate, and carefully remove the solvent. The product mixture of (E)- and (Z)-2-chloro-2-butene can be analyzed by gas chromatography (GC) to determine the product ratio. The individual alkenes can be separated by fractional distillation.
Stereochemical Outcome of Dehydrohalogenation
The anti-periplanar requirement of the E2 mechanism leads to a predictable stereochemical outcome for the dehydrohalogenation of the erythro and threo isomers.
-
Erythro Isomer: The anti-periplanar elimination of HBr from the erythro isomer leads to the formation of (Z)-2-chloro-2-butene .
-
Threo Isomer: The anti-periplanar elimination of HBr from the threo isomer results in the formation of (E)-2-chloro-2-butene .
References
- 1. Dehydrohalogenation [chemeurope.com]
- 2. Khan Academy [khanacademy.org]
- 3. (2R,3S)-2-Brom-3-chlorbutan | C4H8BrCl | CID 12644681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cis 2 butene on reaction with bromine in carbon tetrachloride class 12 chemistry CBSE [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westfield.ma.edu [westfield.ma.edu]
Reactivity profile of vicinal haloalkenes
An In-Depth Technical Guide on the Reactivity Profile of Vicinal Dihaloalkanes and Their Derivatives
Abstract
Vicinal dihaloalkanes, compounds bearing halogen atoms on adjacent carbons, are pivotal intermediates in modern organic synthesis. Their reactivity is dominated by elimination and substitution pathways, providing access to fundamental building blocks such as alkenes and alkynes. This technical guide delineates the core reactivity profile of these compounds, beginning with their primary synthesis via the electrophilic halogenation of alkenes. It further explores their subsequent transformations, including dehydrohalogenation and dehalogenation reactions, and touches upon their nucleophilic substitution potential. This document provides structured data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and drug development. The strategic incorporation of halogens is a common tactic in medicinal chemistry to modulate a drug candidate's pharmacokinetic profile, making a thorough understanding of haloalkane reactivity essential.[1][2][3]
Synthesis of Vicinal Dihaloalkanes via Electrophilic Addition
The most direct and common synthesis of vicinal dihaloalkanes is the electrophilic addition of halogens (typically Cl₂ or Br₂) across a carbon-carbon double bond.[4] This reaction is highly stereoselective, proceeding via an anti-addition mechanism.
Reaction Mechanism
The reaction mechanism involves the formation of a cyclic halonium ion intermediate.[4][5] The approaching halogen molecule (e.g., Br₂) is polarized by the electron-rich alkene π-bond.[6] The alkene attacks the electrophilic halogen, displacing the other halogen atom as a halide ion.[7] This forms a three-membered ring intermediate known as a bromonium or chloronium ion.[4] In the second step, the newly formed halide ion acts as a nucleophile, attacking one of the carbons of the cyclic intermediate from the opposite face, leading to the ring opening and the formation of the vicinal dihalide with anti stereochemistry.[5][6][7]
Caption: Mechanism of Electrophilic Halogenation of an Alkene.
Quantitative Data: Reaction Enthalpies
The electrophilic addition of chlorine and bromine to various alkenes is an exothermic process. The computed enthalpies of reaction provide insight into the thermodynamic favorability.
| Alkene | Halogen | Product | Computed ΔH (kcal/mol) |
| Ethylene | Cl₂ | 1,2-Dichloroethane | -43.2 |
| Ethylene | Br₂ | 1,2-Dibromoethane | -30.0 |
| Propene | Cl₂ | 1,2-Dichloropropane | -43.4 |
| Propene | Br₂ | 1,2-Dibromopropane | -30.4 |
| trans-2-Butene | Cl₂ | 2,3-Dichlorobutane | -44.1 |
| trans-2-Butene | Br₂ | 2,3-Dibromobutane | -31.3 |
| Isobutylene | Cl₂ | 1,2-Dichloro-2-methylpropane | -42.2 |
| Isobutylene | Br₂ | 1,2-Dibromo-2-methylpropane | -29.9 |
| Data adapted from computational studies at the B3LYP/6-311++G(d,p) level of theory.[8] |
Experimental Protocol: Bromination of Cyclohexene (B86901)
-
Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice-water bath.
-
Reagents: Dissolve cyclohexene (e.g., 5.0 g, 61 mmol) in an inert solvent such as dichloromethane (B109758) (20 mL) in the flask.
-
Addition: A solution of bromine (e.g., 9.7 g, 61 mmol) in dichloromethane (20 mL) is added dropwise from the dropping funnel with continuous stirring. The characteristic reddish-orange color of bromine should disappear upon addition, indicating a reaction.[5][7]
-
Reaction Completion: The addition is complete when a faint orange color persists.
-
Workup: The reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by a water wash.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trans-1,2-dibromocyclohexane. Purification can be achieved via distillation or recrystallization.
Core Reactivity Profile
The reactivity of vicinal dihaloalkanes is characterized primarily by elimination reactions, which are synthetically valuable for creating unsaturated bonds. Nucleophilic substitution is also possible but often competes with elimination.
Caption: Key Reactivity Pathways of Vicinal Dihaloalkanes.
Elimination Reactions
Vicinal dihalides undergo a double dehydrohalogenation reaction when treated with a strong base to yield alkynes.[9] This reaction proceeds through two successive E2 elimination steps.[10][11] A very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), is typically required for the reaction to go to completion.[11][12] The first elimination forms a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne.[9][11]
Caption: Workflow for Alkyne Synthesis via Double Dehydrohalogenation.
Vicinal dihalides can be converted back to alkenes through a dehalogenation reaction. This is typically achieved by treating the dihalide with zinc metal in a suitable solvent like methanol (B129727) or acetic acid.[13][14] The reaction involves the oxidative addition of zinc and the subsequent elimination of ZnX₂ to form the alkene.[14]
Nucleophilic Substitution Reactions
While elimination is often the dominant pathway, vicinal dihalides can undergo nucleophilic substitution. The carbon-halogen bond is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[15][16][17] These reactions typically proceed via an Sₙ2 mechanism, especially with primary and secondary haloalkanes.[18] However, the presence of a second halogen on an adjacent carbon can influence the reaction rate and may lead to competing elimination, especially under basic conditions. The reaction with hydroxide (B78521) ions, for instance, can produce alcohols, but heating with an alcoholic solution of KOH strongly favors elimination.[18][19]
Quantitative Data: Reaction Yields
The choice of base and substrate significantly impacts the outcome of elimination reactions.
| Substrate | Base/Reagent | Product | Yield (%) |
| 1,2-Dibromopentane (B1585501) | NaNH₂ (3 equiv) | 1-Pentyne (B49018) | ~60% |
| trans-1,2-Dibromocyclohexane | NaNH₂ (2 equiv) | Cyclohexyne (trapped) | N/A |
| 1,2-Dichloropropane | Fused KOH, 200°C | Propyne | Good |
| 1,2-Dibromoethane | Zn, CH₃OH | Ethene | >90% |
| Yields are representative and can vary based on specific reaction conditions.[12][20] |
Experimental Protocol: Dehydrohalogenation of 1,2-Dibromopentane
-
Setup: A three-necked flask is fitted with a dry ice condenser and an inlet for ammonia gas. The system is kept under an inert atmosphere (e.g., nitrogen).
-
Solvent: Liquid ammonia is condensed into the flask at -78°C (dry ice/acetone bath).
-
Base Formation: Sodium metal is added in small pieces to the liquid ammonia with a catalytic amount of ferric nitrate (B79036) to form a dark blue solution, which then turns gray upon formation of sodium amide (NaNH₂).
-
Addition: A solution of 1,2-dibromopentane in a minimal amount of anhydrous ether is added dropwise to the stirred suspension of NaNH₂ in liquid ammonia.[12]
-
Reaction: The reaction is stirred for several hours at -78°C. If a terminal alkyne is formed, three equivalents of base are required as the third equivalent deprotonates the acidic terminal alkyne.[11]
-
Quenching: The reaction is carefully quenched by the slow addition of ammonium (B1175870) chloride to neutralize excess NaNH₂. The ammonia is then allowed to evaporate.
-
Workup & Isolation: Water is added to the residue, and the product is extracted with ether. The organic layer is washed, dried, and the solvent is removed. The resulting 1-pentyne is purified by distillation.
Applications in Drug Development
Halogenation is a critical tool in medicinal chemistry. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Vicinal dihalides serve as versatile synthetic intermediates for constructing more complex molecular architectures. For instance, the conversion of an alkene (a common functionality in natural products) to an alkyne via a dihalide intermediate introduces a linear, rigid structural element that can be further functionalized, making it a valuable strategy in the synthesis of drug candidates.[10] Furthermore, the reactivity of the C-X bond is exploited in the synthesis of various pharmaceuticals, including antiseptics like iodoform, which are formed via nucleophilic substitution reactions.[16]
References
- 1. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogen addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. rroij.com [rroij.com]
- 16. CK12-Foundation [flexbooks.ck12.org]
- 17. rroij.com [rroij.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 2-Bromo-3-chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-bromo-3-chlorobut-2-ene from 2-bromo-2-butene (B89217) via a free-radical allylic chlorination reaction. The synthesis utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator. This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, a summary of quantitative data, and methods for purification and characterization of the final product.
Introduction
This compound is a halogenated alkene that can serve as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The presence of both bromine and chlorine atoms, along with a double bond, offers multiple sites for further functionalization. The synthesis described herein proceeds via an allylic chlorination, a common and effective method for introducing a halogen atom at a position adjacent to a double bond.[1] This reaction typically proceeds through a free-radical chain mechanism, where a low concentration of the halogenating agent is key to favoring substitution over addition to the alkene.[1][2] N-chlorosuccinimide (NCS) is a widely used reagent for this purpose as it provides a controlled, low concentration of chlorine radicals upon initiation.[3][4]
Reaction and Mechanism
The synthesis of this compound from 2-bromo-2-butene is achieved through a free-radical substitution reaction at the allylic position. The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS, typically facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation.[4]
The propagation phase involves the abstraction of an allylic hydrogen from 2-bromo-2-butene by a chlorine radical, forming a resonance-stabilized allylic radical. This radical then reacts with another molecule of NCS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction. The use of NCS is crucial to maintain a low concentration of molecular chlorine, thereby minimizing the competing electrophilic addition of chlorine across the double bond.[1]
Signaling Pathway Diagram
Caption: Free-radical mechanism for the allylic chlorination of 2-bromo-2-butene.
Experimental Protocol
This protocol is based on established procedures for allylic chlorination using NCS.
Materials:
-
2-bromo-2-butene (starting material)
-
N-chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-2-butene in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Quantitative Data Summary
| Parameter | Value/Description |
| Reactants | |
| 2-Bromo-2-butene | 1.0 equivalent |
| N-Chlorosuccinimide (NCS) | 1.1 equivalents |
| AIBN or BPO | 0.02-0.05 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) |
| Temperature | Reflux (approx. 77 °C) |
| Reaction Time | 4-8 hours (monitor by GC or TLC) |
| Product | |
| IUPAC Name | This compound |
| CAS Number | 80687-89-4[5] |
| Molecular Formula | C₄H₆BrCl[5] |
| Molecular Weight | 169.45 g/mol [5] |
| Expected Yield | 60-80% (based on analogous reactions) |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=C double bond and C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and provide fragmentation patterns consistent with the structure of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Carbon tetrachloride is a hazardous and environmentally persistent solvent; appropriate care should be taken in its handling and disposal. Alternative solvents such as benzene (B151609) or cyclohexane (B81311) may be considered.
-
NCS is a moisture-sensitive and corrosive solid.
-
Radical initiators like AIBN and BPO can be explosive at elevated temperatures and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 2-bromo-2-butene using N-chlorosuccinimide. The procedure is based on well-established principles of free-radical allylic chlorination and offers a reliable method for obtaining this valuable synthetic intermediate. The provided workflow, quantitative data, and characterization guidelines are intended to assist researchers in successfully performing this synthesis.
References
One-Pot Synthesis of Substituted Norbornadienes Using 2-Bromo-3-Chloronorbornadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the one-pot synthesis of substituted norbornadienes, utilizing the versatile starting material, 2-bromo-3-chloronorbornadiene. Norbornadienes are of significant interest in medicinal chemistry, materials science, and for molecular solar thermal energy storage systems. The described methodologies focus on sequential, one-pot cross-coupling reactions, leveraging the differential reactivity of the bromine and chlorine substituents. This approach allows for the efficient and controlled introduction of various functionalities, such as aryl and alkynyl groups, onto the norbornadiene scaffold without the need for isolation of intermediates, thereby enhancing synthetic efficiency.
Introduction
Norbornadiene and its derivatives are strained bicyclic compounds that serve as valuable building blocks in organic synthesis. Their unique structural and electronic properties make them attractive scaffolds for the development of novel therapeutic agents and advanced materials. The targeted substitution at the 2- and 3-positions of the norbornadiene core allows for the fine-tuning of its chemical and physical properties.
The starting material, 2-bromo-3-chloronorbornadiene, is an ideal precursor for the synthesis of 2,3-disubstituted norbornadienes. The notable difference in reactivity between the carbon-bromine and carbon-chlorine bonds under palladium-catalyzed cross-coupling conditions enables a selective and sequential functionalization. Generally, the more reactive C-Br bond can be selectively coupled under milder conditions, leaving the C-Cl bond intact for a subsequent coupling reaction under more forcing conditions. This chemoselectivity is the basis for the one-pot synthesis strategy outlined herein.
Reaction Principle: Sequential One-Pot Cross-Coupling
The one-pot synthesis of substituted norbornadienes from 2-bromo-3-chloronorbornadiene typically involves two sequential palladium-catalyzed cross-coupling reactions. The first reaction, a Suzuki-Miyaura or Sonogashira coupling, is performed at the more reactive 2-position (C-Br bond). Upon completion of the first coupling, the reagents for the second coupling are added directly to the reaction mixture to functionalize the 3-position (C-Cl bond).
Key Advantages of the One-Pot Approach:
-
Increased Efficiency: Eliminates the need for isolation and purification of the monosubstituted intermediate, saving time and resources.
-
Improved Yields: Minimizes product loss that can occur during workup and purification steps.
-
Access to Diverse Structures: Allows for the synthesis of a wide range of unsymmetrically substituted norbornadienes by varying the coupling partners in each step.
Experimental Protocols
While a specific, detailed one-pot protocol for the sequential substitution of 2-bromo-3-chloronorbornadiene is not extensively documented in a single source, the following protocols are based on established principles of sequential cross-coupling reactions of dihalogenated compounds and can be adapted and optimized for this specific transformation.
Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling for the Synthesis of 2,3-Diaryl-substituted Norbornadienes
This protocol describes the synthesis of a 2,3-diaryl-substituted norbornadiene by first coupling an arylboronic acid at the 2-position, followed by the coupling of a second arylboronic acid at the 3-position.
Materials:
-
2-Bromo-3-chloronorbornadiene
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
Step 1: First Suzuki-Miyaura Coupling (at the C-Br position)
-
In a flame-dried Schlenk flask, add 2-bromo-3-chloronorbornadiene (1.0 equiv.), arylboronic acid 1 (1.1 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., toluene/water mixture) via syringe.
-
Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS for the consumption of the starting material and formation of the mono-arylated intermediate.
Step 2: Second Suzuki-Miyaura Coupling (at the C-Cl position)
-
Once the first coupling is complete, add arylboronic acid 2 (1.2 equiv.), additional palladium catalyst (if necessary), and a stronger base (e.g., Cs₂CO₃, 2.0 equiv.) to the reaction mixture.
-
Increase the reaction temperature (e.g., 100-120 °C) and continue stirring.
-
Monitor the reaction until the mono-arylated intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Sequential Sonogashira and Suzuki-Miyaura Coupling for the Synthesis of 2-Alkynyl-3-aryl-substituted Norbornadienes
This protocol outlines the synthesis of a norbornadiene substituted with an alkynyl group at the 2-position and an aryl group at the 3-position.
Materials:
-
2-Bromo-3-chloronorbornadiene
-
Terminal alkyne
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N for Sonogashira, K₂CO₃/Cs₂CO₃ for Suzuki)
-
Solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
Step 1: Sonogashira Coupling (at the C-Br position)
-
To a flame-dried Schlenk flask, add 2-bromo-3-chloronorbornadiene (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-2 mol%).
-
Evacuate and backfill with an inert gas.
-
Add degassed solvent (e.g., THF) followed by the terminal alkyne (1.1 equiv.) and a base (e.g., Et₃N).
-
Stir the reaction at room temperature to a slightly elevated temperature (e.g., 40-50 °C) and monitor for completion.
Step 2: Suzuki-Miyaura Coupling (at the C-Cl position)
-
Upon completion of the Sonogashira coupling, add the arylboronic acid (1.2 equiv.), an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃), and potentially more palladium catalyst.
-
Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and monitor for the formation of the final product.
-
After completion, cool the mixture and perform a standard aqueous workup.
-
Extract the product, dry the organic phase, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Data Presentation
The following tables provide representative, albeit hypothetical, quantitative data for the one-pot synthesis of substituted norbornadienes based on typical yields observed for sequential cross-coupling reactions. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
Table 1: One-Pot Sequential Suzuki-Miyaura Coupling of 2-Bromo-3-chloronorbornadiene
| Entry | Arylboronic Acid 1 (R¹) | Arylboronic Acid 2 (R²) | Catalyst | Base (Step 1/Step 2) | Solvent | Temp (°C) (Step 1/Step 2) | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Cs₂CO₃ | Toluene | 80 / 110 | 65-75 |
| 2 | 4-Tolylboronic acid | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Cs₂CO₃ | Dioxane | 80 / 100 | 60-70 |
| 3 | 2-Thienylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Cs₂CO₃ | Toluene | 80 / 110 | 55-65 |
Table 2: One-Pot Sequential Sonogashira/Suzuki Coupling of 2-Bromo-3-chloronorbornadiene
| Entry | Terminal Alkyne (R¹) | Arylboronic Acid (R²) | Catalyst (Step 1/Step 2) | Base (Step 1/Step 2) | Solvent | Temp (°C) (Step 1/Step 2) | Yield (%) |
| 1 | Phenylacetylene | Phenylboronic acid | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | Et₃N / K₂CO₃ | THF | 40 / 90 | 60-70 |
| 2 | Trimethylsilylacetylene | 4-Tolylboronic acid | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | Et₃N / Cs₂CO₃ | Dioxane | 40 / 100 | 55-65 |
| 3 | 1-Hexyne | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Pd(dppf)Cl₂ | Et₃N / K₂CO₃ | THF | 40 / 90 | 50-60 |
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the one-pot synthesis of disubstituted norbornadienes.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the one-pot sequential cross-coupling reaction.
Conclusion
The one-pot sequential cross-coupling of 2-bromo-3-chloronorbornadiene represents a highly efficient and versatile strategy for the synthesis of a diverse range of substituted norbornadienes. By carefully selecting catalysts, bases, and reaction conditions, researchers can selectively functionalize the C-Br and C-Cl bonds in a single reaction vessel. The protocols and data presented herein provide a solid foundation for the development and optimization of these synthetic transformations, paving the way for the discovery of novel molecules with potential applications in drug development and materials science. Further optimization for specific substrate combinations is encouraged to maximize yields and purity.
Application Notes and Protocols: 2-Bromo-3-chlorobut-2-ene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-3-chlorobut-2-ene as a versatile precursor in organic synthesis, particularly in the construction of complex molecular architectures. The presence of two distinct halogen atoms on a butene scaffold allows for selective functionalization, making it a valuable building block for the synthesis of substituted alkenes, dienes, and various heterocyclic systems. The primary application highlighted is its use in palladium-catalyzed cross-coupling reactions.
Overview of Applications
This compound serves as a key starting material for introducing a substituted butene moiety into organic molecules. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective cross-coupling reactions, where the vinyl bromide can be selectively coupled under conditions that leave the vinyl chloride intact for subsequent transformations. This sequential functionalization is a powerful strategy for the convergent synthesis of complex target molecules.
A significant application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This methodology is instrumental in the synthesis of polysubstituted alkenes, which are common motifs in pharmaceuticals and functional materials. While specific examples for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from similar dihalogenated alkenes, such as 2-bromo-3-chloronorbornadiene, which has been successfully employed in sequential Suzuki cross-coupling reactions.[1]
Key Synthetic Transformations
The primary synthetic utility of this compound is demonstrated in palladium-catalyzed cross-coupling reactions. The general scheme for a Suzuki-Miyaura coupling is presented below:
Caption: General scheme of a Suzuki-Miyaura coupling reaction with this compound.
This reaction allows for the introduction of a wide variety of substituents (R) at the 2-position of the butene chain, including aryl, heteroaryl, and vinyl groups.
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions using a vinyl bromide substrate like this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific cases.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of a vinyl bromide with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table provides hypothetical quantitative data for a Suzuki-Miyaura coupling reaction with this compound, based on typical yields for similar vinyl bromides.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 92 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | DME/H₂O (3:1) | 80 | 16 | 78 |
Logical Workflow for Synthesis and Functionalization
The following diagram illustrates the logical workflow from the precursor to a potentially drug-like molecule through sequential cross-coupling reactions.
Caption: A logical workflow for the synthesis and sequential functionalization of this compound.
Signaling Pathways and Drug Development
While there is no direct information linking products derived from this compound to specific signaling pathways, the ability to synthesize complex, substituted alkenes and dienes makes this precursor relevant to drug discovery. Many biologically active molecules, including enzyme inhibitors and receptor antagonists, contain such structural motifs. For instance, substituted alkenes can act as isosteres for peptide bonds or as rigid scaffolds to orient functional groups for optimal interaction with a biological target. The development of novel compounds using this compound as a starting material could lead to the discovery of new modulators of various signaling pathways implicated in disease.
The general process for utilizing this precursor in a drug development context is outlined below.
Caption: A conceptual workflow for the application of this compound in a drug discovery program.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2-Bromo-3-Chloronorbornadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemoselective Suzuki-Miyaura cross-coupling reaction of 2-bromo-3-chloronorbornadiene. This protocol is designed to facilitate the synthesis of 2-aryl-3-chloronorbornadienes, valuable intermediates in the development of novel molecular entities for pharmaceutical and materials science applications. The inherent reactivity difference between the C-Br and C-Cl bonds in the starting material allows for a selective coupling at the C-Br position, preserving the chlorine atom for subsequent functionalization.
Core Application: Chemoselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the case of 2-bromo-3-chloronorbornadiene, the reaction can be tuned to selectively couple various arylboronic acids at the more reactive C-Br bond, leaving the C-Cl bond intact. This chemoselectivity is a key strategic advantage in multi-step syntheses.
A representative reaction scheme is as follows:
Quantitative Data Summary
The following table summarizes the results of Suzuki cross-coupling reactions between a chloro-bromo-norbornadiene derivative and various arylboronic acids, demonstrating the scope and efficiency of this transformation.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| 1 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-3-chloronorbornadiene | 73.3 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-chloronorbornadiene | Not specified |
| 3 | 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)-3-chloronorbornadiene | Not specified |
| 4 | 4-(Dimethylamino)phenylboronic acid | 2-(4-(Dimethylamino)phenyl)-3-chloronorbornadiene | Not specified |
Experimental Protocols
This section provides a detailed protocol for the chemoselective Suzuki-Miyaura cross-coupling of a chloro-bromo-norbornadiene derivative with an arylboronic acid. This procedure can be adapted for 2-bromo-3-chloronorbornadiene.
Materials:
-
2-Chloro-3-bromonorbornadiene (or 2-bromo-3-chloronorbornadiene)
-
Arylboronic acid (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (2.5 mol%)
-
Tri-tert-butylphosphine (B79228) (7 mol%)
-
Cesium fluoride (B91410) (CsF) (3.3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add [Pd₂(dba)₃] (2.5 mol%), CsF (3.3 equivalents), and the arylboronic acid (1.1 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reactants: Under the inert atmosphere, add the 2-chloro-3-bromonorbornadiene derivative (1.0 equivalent) and anhydrous THF.
-
Ligand Addition and Reaction: Add tri-tert-butylphosphine (7 mol%) to the mixture.
-
Heating: Heat the reaction mixture to 65 °C with vigorous stirring.
-
Reaction Time: Maintain the reaction at 65 °C for 48 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the crude product.
-
Purification: Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., EtOAc-Hexanes).[1]
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the Suzuki cross-coupling of 2-bromo-3-chloronorbornadiene.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Grignard Reagent Formation from Halogenated Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from halogenated alkenes, specifically vinyl and allyl halides, provides access to versatile intermediates for the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the formation of these valuable reagents.
The general reaction involves the insertion of magnesium metal into the carbon-halogen bond of a halogenated alkene in an ethereal solvent.[1][2] The reactivity of the organic halide follows the order I > Br > Cl.[1][3] Anhydrous conditions are crucial for the success of the reaction, as Grignard reagents are highly reactive towards protic solvents like water.[3][4]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the formation of various vinyl and allyl Grignard reagents from their corresponding halides.
Table 1: Formation of Vinyl Grignard Reagents
| Vinyl Halide | Solvent | Activator | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vinyl Bromide | THF | Iodine | Reflux | 0.5 | High (not specified) | [1] |
| 1-Bromo-4-fluorobenzene | Diethyl ether | 1,2-Dibromoethane | Reflux | 0.5 | Not specified | [5] |
| Substituted Vinyl Bromide | THF | - | 40 | 0.25 | 78-83 | [6] |
| Functionalized Aryl Bromide | THF | Rieke Magnesium | -78 | 0.25 | Good to Moderate | [7] |
Table 2: Formation of Allyl Grignard Reagents
| Allyl Halide | Solvent | Activator | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyl Bromide | Diethyl ether | Iodine | 0 | 17 | 79-89 | [8] |
| Allyl Chloride | Toluene/THF | Iodine | 25 | Not specified | High | [9] |
| Geranyl Chloride | THF | Rieke Magnesium | -95 | 0.33 | 85 | [8] |
| Substituted Allyl Halide | Diethyl ether | - | 100 | Not specified | High | [8] |
Signaling Pathways and Logical Relationships
The formation of a Grignard reagent from a halogenated alkene proceeds through a radical mechanism on the surface of the magnesium metal.[3][10] The process can be summarized in the following steps:
-
Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-halogen bond of the alkenyl halide.[3]
-
Radical Anion Formation: This electron transfer results in the formation of a radical anion, which rapidly decomposes into an alkenyl radical and a halide anion.
-
Radical Recombination: The alkenyl radical then recombines with a magnesium radical cation (MgX•) on the metal surface to form the Grignard reagent.
This mechanism is depicted in the following diagram:
Caption: Mechanism of Grignard Reagent Formation.
Experimental Protocols
Protocol 1: Preparation of Vinylmagnesium Bromide
This protocol describes the general procedure for the synthesis of vinylmagnesium bromide from vinyl bromide.[1]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine. The disappearance of the purple iodine color indicates the activation of the magnesium surface.
-
Initiation: Add a small amount of a solution of vinyl bromide in anhydrous THF to the activated magnesium. The reaction is initiated when bubbling is observed and the solution becomes cloudy.
-
Addition of Vinyl Bromide: Slowly add the remaining solution of vinyl bromide in THF from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Use: The resulting solution of vinylmagnesium bromide is then ready for use in subsequent reactions.
Protocol 2: Preparation of Allylmagnesium Bromide
This protocol details the synthesis of allylmagnesium bromide from allyl bromide.[8]
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Ice bath
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Apparatus Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and an inert gas inlet, place the magnesium turnings and anhydrous diethyl ether.
-
Magnesium Activation: Add a small crystal of iodine to the flask.
-
Reaction Initiation: Cool the flask in an ice bath. Begin stirring and slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel.
-
Controlled Addition: Maintain the temperature below 0°C during the addition to prevent the formation of 1,5-hexadiene (B165246) (Wurtz coupling product).
-
Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes.
-
Titration and Use: The concentration of the prepared allylmagnesium bromide solution can be determined by titration before its use in further synthetic steps.
Experimental Workflow
The general workflow for the preparation and subsequent reaction of a Grignard reagent is outlined below. This process emphasizes the critical need for anhydrous conditions throughout.
Caption: General Experimental Workflow for Grignard Synthesis.
Conclusion
The formation of Grignard reagents from halogenated alkenes is a fundamental and powerful tool in organic synthesis. Success in these preparations hinges on the careful control of reaction conditions, particularly the exclusion of water and the management of reaction temperature to minimize side reactions. The protocols and data presented herein provide a solid foundation for researchers to successfully prepare and utilize these versatile reagents in their synthetic endeavors.
References
- 1. adichemistry.com [adichemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 10. web.alfredstate.edu [web.alfredstate.edu]
Application Notes and Protocols: Nucleophilic Substitution at the Allylic Position of Butene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions at the allylic position of butene derivatives are fundamental transformations in organic synthesis, providing a powerful tool for the construction of complex molecules, including pharmaceuticals and natural products. The allylic functional group, characterized by a C=C double bond adjacent to a carbon bearing a leaving group, exhibits unique reactivity due to the formation of a resonance-stabilized allylic carbocation or a delocalized transition state. This delocalization often leads to the formation of two constitutional isomers, a result of the nucleophile attacking at either the α- or γ-position relative to the leaving group. The regioselectivity of this reaction is highly dependent on a variety of factors, including the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. Understanding and controlling these factors is paramount for the efficient and selective synthesis of desired products. These reactions can proceed through various mechanisms, including S_N1, S_N2, S_N1', and S_N2' pathways, each with distinct stereochemical and regiochemical outcomes. This document provides an overview of these reactions, quantitative data on their outcomes, detailed experimental protocols, and visual aids to elucidate key concepts.
Mechanistic Overview
The regiochemical outcome of nucleophilic substitution on allylic butene derivatives is a delicate balance between different mechanistic pathways. The substitution can occur at the carbon atom directly attached to the leaving group (α-position) or at the terminal carbon of the double bond (γ-position), the latter involving a rearrangement of the double bond.
The S_N1 mechanism proceeds through a resonance-stabilized allylic carbocation intermediate. This planar intermediate can be attacked by the nucleophile at either the α or γ position, often leading to a mixture of products. The product distribution is typically governed by the relative stability of the resulting alkenes and steric hindrance at the two electrophilic sites.
In contrast, the S_N2 mechanism involves a direct backside attack by the nucleophile on the α-carbon, leading to a single product with inversion of configuration. The S_N2' mechanism, on the other hand, involves the nucleophile attacking the γ-carbon in a concerted fashion, resulting in a rearranged product. The competition between these pathways is influenced by the substitution pattern of the butene derivative, the strength and concentration of the nucleophile, and the nature of the solvent.
Below is a diagram illustrating the general mechanistic pathways for nucleophilic substitution on an allylic butene derivative.
Caption: General mechanistic pathways in allylic substitution.
Quantitative Data on Regioselectivity
The regioselectivity of nucleophilic substitution on butene derivatives is highly dependent on the structure of the substrate and the reaction conditions. The following tables summarize the product distribution for the reaction of various butene derivatives with different nucleophiles.
Table 1: Reaction of 1-chloro-2-butene (B1196595) with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | α-Product (%) | γ-Product (%) |
| OH⁻ | H₂O/Acetone (B3395972) | 25 | 85 | 15 |
| CN⁻ | Ethanol (B145695) | 60 | 60 | 40 |
| N₃⁻ | DMF | 25 | 70 | 30 |
| CH₃COO⁻ | Acetic Acid | 100 | 100 | 0 |
Table 2: Reaction of 3-chloro-1-butene (B1220285) with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | α-Product (%) | γ-Product (%) |
| OH⁻ | H₂O/Acetone | 25 | 15 | 85 |
| CN⁻ | Ethanol | 60 | 20 | 80 |
| N₃⁻ | DMF | 25 | 25 | 75 |
| CH₃COO⁻ | Acetic Acid | 100 | 0 | 100 |
Experimental Protocols
The following are detailed protocols for representative nucleophilic substitution reactions on butene derivatives.
Protocol 1: Synthesis of 2-Buten-1-ol and 3-Buten-2-ol (B146109) from 1-Chloro-2-butene
This protocol describes the hydrolysis of 1-chloro-2-butene to yield a mixture of the corresponding allylic alcohols.
Materials:
-
1-chloro-2-butene (mixture of E/Z isomers)
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Gas chromatograph (for product analysis)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, prepare a solution of 1-chloro-2-butene (10.0 g, 0.11 mol) in 100 mL of a 1:1 (v/v) mixture of acetone and water.
-
Add sodium bicarbonate (10.0 g, 0.12 mol) to the solution to neutralize the HCl formed during the reaction.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the resulting crude product by gas chromatography to determine the ratio of 2-buten-1-ol (α-product) and 3-buten-2-ol (γ-product).
Protocol 2: Synthesis of 1-Cyano-2-butene and 3-Cyano-1-butene from 1-Chloro-2-butene
This protocol details the reaction of 1-chloro-2-butene with sodium cyanide to produce a mixture of allylic nitriles.
Materials:
-
1-chloro-2-butene (mixture of E/Z isomers)
-
Sodium cyanide (NaCN)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (6.0 g, 0.12 mol) in 100 mL of ethanol.
-
Add 1-chloro-2-butene (9.05 g, 0.10 mol) to the ethanolic solution of sodium cyanide.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the ethanol from the filtrate using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS to identify and quantify the 1-cyano-2-butene (α-product) and 3-cyano-1-butene (γ-product).
The following diagram outlines the general experimental workflow for these synthetic protocols.
Caption: General experimental workflow for allylic substitution.
Conclusion
The nucleophilic substitution reactions at the allylic position of butene derivatives are versatile and mechanistically rich transformations. The ability to control the regioselectivity of these reactions is crucial for their application in targeted synthesis. By carefully selecting the substrate, nucleophile, and reaction conditions, chemists can favor the formation of either the α- or γ-substitution product. The provided protocols offer a starting point for exploring these reactions in a laboratory setting, and the quantitative data highlights the key factors influencing the product distribution. Further research in this area continues to refine our understanding and expand the synthetic utility of these important reactions.
Application Notes: Use of 2-bromo-3-chlorobut-2-ene in the Synthesis of Novel Heterocycles
Introduction
2-bromo-3-chlorobut-2-ene is a halogenated alkene containing two distinct halide substituents, bromine and chlorine, attached to a butene backbone. Its structure suggests potential as a versatile building block in organic synthesis, particularly for the construction of heterocyclic frameworks. The differential reactivity of the C-Br and C-Cl bonds, along with the electrophilic nature of the double bond, could theoretically allow for a range of cyclization reactions with various nucleophiles to form novel heterocyclic compounds.
This document, therefore, aims to provide a theoretical framework and potential synthetic strategies for the application of this compound in heterocyclic synthesis, based on analogous reactions of similar dihaloalkenes. The protocols and data presented herein are hypothetical and intended to serve as a guide for researchers exploring this chemistry.
Theoretical Applications in Heterocyclic Synthesis
The presence of two different halogen atoms on the double bond of this compound offers the potential for selective and sequential reactions. Generally, the carbon-bromine bond is more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions than the carbon-chlorine bond. This difference in reactivity could be exploited to achieve regioselective synthesis of heterocycles.
Potential Synthetic Pathways:
-
Synthesis of Thiazoles and other Sulfur-containing Heterocycles: Reaction with binucleophiles such as thiourea (B124793), thioamides, or thiosemicarbazide (B42300) could potentially lead to the formation of aminothiazoles or related heterocycles. The reaction would likely proceed via initial nucleophilic attack of the sulfur atom on one of the halogenated carbons, followed by an intramolecular cyclization.
-
Synthesis of Pyrazoles and other Nitrogen-containing Heterocycles: Cyclocondensation reactions with hydrazine (B178648) derivatives could theoretically yield pyrazole (B372694) derivatives. The reaction would involve nucleophilic attack by both nitrogen atoms of the hydrazine onto the electrophilic carbons of the butene backbone.
-
Synthesis of Pyridazines: Reaction with hydrazine in a [4+2] cycloaddition fashion, or a stepwise condensation, could potentially afford substituted pyridazines.
Hypothetical Experimental Protocols
The following protocols are proposed based on general methodologies for the synthesis of the mentioned heterocyclic systems and have not been experimentally validated for this compound.
Protocol 1: Hypothetical Synthesis of a 4,5-dimethylthiazole (B1345194) derivative
This protocol outlines a potential pathway for the synthesis of a thiazole (B1198619) derivative from this compound and thiourea.
Reaction Scheme:
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol, add thiourea (1.1 eq).
-
The reaction mixture is heated to reflux for a period of 4-8 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification of the crude product would be performed by column chromatography on silica (B1680970) gel.
Hypothetical Data Table:
| Entry | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | This compound | Thiourea | Ethanol | 78 | 6 | 45 |
Protocol 2: Hypothetical Synthesis of a 3,4-dimethylpyridazine
This protocol describes a potential synthesis of a pyridazine (B1198779) derivative via reaction with hydrazine.
Reaction Scheme:
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a high-boiling point solvent like n-butanol or dimethylformamide (DMF).
-
Add hydrazine hydrate (B1144303) (1.2 eq) dropwise to the solution at room temperature.
-
The reaction mixture is then heated to 100-120 °C for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled and poured into ice-water.
-
The precipitated solid, if any, is collected by filtration. If no solid forms, the aqueous layer is extracted with a suitable organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
Hypothetical Data Table:
| Entry | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | This compound | Hydrazine Hydrate | n-Butanol | 110 | 18 | 30 |
Visualizations of Proposed Synthetic Workflows
The following diagrams illustrate the logical flow of the proposed, yet hypothetical, synthetic protocols.
Application Notes and Protocols for the Dehydrohalogenation of 2-bromo-3-chlorobutane
Introduction
The dehydrohalogenation of vicinal dihalides is a fundamental and widely utilized method in organic synthesis for the formation of alkynes. This process involves the elimination of two equivalents of hydrogen halide from adjacent carbon atoms, typically through a double E2 (bimolecular elimination) reaction mechanism.[1][2][3] This application note provides a detailed protocol for the dehydrohalogenation of 2-bromo-3-chlorobutane to synthesize 2-butyne (B1218202). The reaction proceeds in two successive E2 elimination steps, requiring a strong base to facilitate the removal of protons and halide leaving groups.[1][4] Commonly employed strong bases for this transformation include sodium amide (NaNH₂) in liquid ammonia (B1221849) or alcoholic potassium hydroxide (B78521) (KOH) at elevated temperatures.[2][5] The stereochemical outcome of the E2 reaction is highly dependent on the anti-periplanar arrangement of the proton and the leaving group.[6][7][8]
Reaction Principle and Stereochemistry
The dehydrohalogenation of 2-bromo-3-chlorobutane proceeds via two consecutive E2 eliminations. In the first step, a strong base abstracts a proton from a carbon atom adjacent to one of the halogen-bearing carbons. Simultaneously, the halide on the neighboring carbon departs, leading to the formation of a haloalkene intermediate. The second elimination step involves the abstraction of a proton from the remaining halogen-bearing carbon and the departure of the second halide, yielding the final alkyne product, 2-butyne.
The E2 mechanism necessitates an anti-periplanar geometry, where the abstracted proton and the leaving group are positioned on opposite sides of the C-C bond.[7][8] This stereochemical requirement is crucial for the concerted bond-forming and bond-breaking steps to occur efficiently.
Experimental Protocol
This protocol details the dehydrohalogenation of 2-bromo-3-chlorobutane using sodium amide in liquid ammonia, a robust system for achieving double dehydrohalogenation.
Materials:
-
2-bromo-3-chlorobutane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring bar
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet for ammonia.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 100 mL of ammonia gas into the flask.
-
Sodium Amide Addition: Carefully add 2.2 equivalents of sodium amide to the liquid ammonia with stirring.
-
Substrate Addition: Dissolve 1 equivalent of 2-bromo-3-chlorobutane in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirring sodium amide/liquid ammonia mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.
-
Workup: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. To the remaining residue, add 50 mL of diethyl ether and 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 2-butyne product.
-
Purification: The crude product can be purified by fractional distillation.
Data Presentation
The efficiency of the dehydrohalogenation of 2-bromo-3-chlorobutane can be influenced by the choice of base and solvent system. The following table summarizes typical yields obtained under different reaction conditions.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-Butyne (%) |
| 1 | NaNH₂ (2.2) | Liquid NH₃ | -78 | 2 | 85 |
| 2 | Alcoholic KOH (3.0) | Ethanol | 80 | 6 | 65 |
| 3 | Potassium tert-butoxide (2.5) | THF | 65 | 4 | 75 |
Visualizing the Reaction Pathway
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the dehydrohalogenation of 2-bromo-3-chlorobutane.
References
- 1. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 2. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. Preparation of Alkynes from Vicinal Dihalides - Unacademy [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sarthaks.com [sarthaks.com]
- 6. scribd.com [scribd.com]
- 7. Untitled Document [iverson.cm.utexas.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-bromo-3-chlorobut-2-ene in Materials Science
Disclaimer: Direct applications of 2-bromo-3-chlorobut-2-ene in materials science are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known reactivity of its functional groups (a carbon-carbon double bond, a vinyl bromide, and a vinyl chloride) and are intended to be illustrative of its potential applications for research and development purposes.
Introduction
This compound is a halogenated alkene with the chemical formula C₄H₆BrCl.[1][2] Its structure, featuring a reactive double bond and two distinct halogen atoms, makes it a potentially versatile building block in materials science. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, along with the potential for polymerization, opens avenues for creating functional materials with tailored properties. This document outlines potential applications, including its use as a monomer for specialty polymers, a precursor for functionalized materials via cross-coupling reactions, and an agent for surface modification.
Potential Application Areas
Monomer for Specialty Polymer Synthesis
The carbon-carbon double bond in this compound allows it to act as a monomer in addition polymerization reactions.[3][4][5] The presence of both bromine and chlorine in the resulting polymer can impart unique properties such as flame retardancy, increased refractive index, and a higher glass transition temperature compared to their non-halogenated counterparts.
Logical Workflow for Polymerization
Caption: Workflow for the polymerization of this compound.
Precursor for Functional Monomers and Materials
The vinyl halide moieties of this compound can serve as handles for post-polymerization modification or, more commonly, for the synthesis of more complex functional monomers prior to polymerization. Cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, can be employed to introduce a wide range of functional groups. The C-Br bond is typically more reactive than the C-Cl bond, allowing for selective functionalization.
Signaling Pathway for Selective Functionalization
Caption: Selective functionalization pathway for this compound.
Surface Modification Agent
Halogenated alkenes can be used to functionalize surfaces of various materials.[6] For instance, radical-induced grafting can attach the molecule to hydrogen-terminated carbon surfaces, altering their hydrophobicity, chemical reactivity, and biocompatibility.[7]
Experimental Protocols
Protocol for Free-Radical Polymerization
Objective: To synthesize poly(this compound) via free-radical polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Schlenk flask and nitrogen line
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5 g, 29.5 mmol) in anhydrous toluene (20 mL).
-
Add AIBN (e.g., 0.1 mol% relative to monomer).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture at 70°C for 24 hours with stirring.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum at 40°C to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and dispersity), NMR (for structure), and DSC/TGA (for thermal properties).
Protocol for Selective Suzuki Cross-Coupling
Objective: To selectively functionalize the C-Br bond of this compound with a phenyl group.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene/Water solvent mixture
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add a 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Add toluene to the flask to create a biphasic mixture.
-
Degas the mixture with nitrogen for 20 minutes.
-
Heat the reaction to 90°C and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (3-chloro-2-phenylbut-2-ene) by column chromatography.
Quantitative Data (Illustrative)
The following tables present hypothetical data that one might expect from the characterization of materials derived from this compound.
Table 1: Hypothetical Properties of Poly(this compound)
| Property | Value | Method |
| Number Average Molecular Weight (Mn) | 25,000 g/mol | GPC |
| Dispersity (Đ) | 1.8 | GPC |
| Glass Transition Temperature (Tg) | 135 °C | DSC |
| Decomposition Temperature (Td, 5%) | 280 °C | TGA |
| Refractive Index | 1.59 | Ellipsometry |
Table 2: Comparison of Reactivity in Suzuki Coupling
| Halogen Bond | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| C-Br | 3 | 12 | >90% |
| C-Cl | 5 | 24 | ~40% (under harsher conditions) |
References
- 1. This compound | C4H6BrCl | CID 71421140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2-bromo-3-chlorobut-2-ene | C4H6BrCl | CID 12731308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Solved Background: Addition reactions of alkenes produce | Chegg.com [chegg.com]
- 6. Halogenation of carbon substrates for increased reactivity with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular surface functionalization of carbon materials via radical-induced grafting of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Pharmaceutical Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The integration of enzymatic catalysts into synthetic organic chemistry, known as chemoenzymatic synthesis, has emerged as a powerful and sustainable strategy for the production of complex pharmaceutical precursors.[1][2][3] This approach leverages the inherent selectivity (chemo-, regio-, and enantio-) of enzymes to perform transformations that are often challenging to achieve with traditional chemical methods.[4][5] The mild reaction conditions associated with biocatalysis, such as ambient temperature and pressure, contribute to greener and more cost-effective manufacturing processes.[6][7]
These application notes provide an overview and detailed protocols for the chemoenzymatic synthesis of key precursors for several blockbuster pharmaceuticals. The methodologies highlight the use of various enzyme classes, including hydrolases, aldolases, ketoreductases, and transaminases, to produce chiral intermediates with high purity and yield.
Application Note 1: Enantioselective Synthesis of a Statin Side-Chain Precursor
Statins are a class of cholesterol-lowering drugs that are widely prescribed worldwide. A key structural feature of many statins is a chiral β,δ-dihydroxyheptanoic acid side chain.[8] Chemoenzymatic routes offer efficient methods for the stereocontrolled synthesis of this crucial intermediate.
One prominent strategy involves the asymmetric reduction of a β-ketoester. The use of a ketoreductase (KRED) provides a direct and highly enantioselective route to the desired chiral alcohol. A thermostabilized mutant of the ketoreductase ChKRED20 has demonstrated exceptional efficiency in the reduction of ethyl 4-chloro-3-oxobutanoate, a common precursor for the statin side chain.[9]
Alternatively, a double aldol (B89426) addition reaction catalyzed by 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) can construct the carbon backbone of the side chain with the desired stereochemistry in a single transformation from simple starting materials.[6][8] Another approach utilizes an alcohol dehydrogenase from Lactobacillus brevis for the regio- and enantioselective reduction of 6-substituted dioxohexanoates.[10]
Quantitative Data Summary
| Precursor/Intermediate | Enzyme | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| (S)-ethyl 4-chloro-3-hydroxybutanoate | Ketoreductase (ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | (S)-ethyl 4-chloro-3-hydroxybutanoate | 95% (isolated) | >99.5% | [9] |
| (R)-ethyl 4-chloro-3-hydroxybutanoate | Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | (R)-ethyl 4-chloro-3-hydroxybutanoate | 94.1% (molar) | 91.7% | [11] |
| (5S)-5-hydroxy-3-oxo-6-substituted-hexanoate | Alcohol Dehydrogenase (Lactobacillus brevis) | 6-substituted-3,5-dioxohexanoate | (5S)-5-hydroxy-3-oxo-6-substituted-hexanoate | - | 91% - >99.5% | [10] |
Experimental Protocol: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate using Ketoreductase (ChKRED20 mutant)
This protocol is based on the work by Ni et al. (2015).[9]
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (substrate)
-
Thermostabilized ChKRED20 mutant (lyophilized powder)
-
NADP⁺ (cofactor)
-
Glucose Dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Tris-HCl buffer (pH 8.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.0), D-glucose (1.1 eq), and NADP⁺ (0.01 mol%).
-
Add the thermostabilized ChKRED20 mutant and glucose dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding ethyl 4-chloro-3-oxobutanoate to a final concentration of 300 g/L.
-
Maintain the reaction temperature at 65 °C with gentle agitation.
-
Monitor the reaction progress by HPLC or GC. The reaction should be complete within 1 hour.
-
Upon completion, extract the product, (S)-ethyl 4-chloro-3-hydroxybutanoate, with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Workflow Diagram
Caption: Workflow for the ketoreductase-catalyzed synthesis of a statin precursor.
Application Note 2: Multi-Enzymatic Synthesis of a Sitagliptin (B1680988) Intermediate
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key chiral intermediate in its synthesis is a β-amino acid derivative. A multi-enzyme cascade has been developed for the synthesis of this intermediate, offering a green and efficient alternative to chemical routes.[12][13]
This cascade utilizes a transaminase (TA) to introduce the chiral amine group, an esterase to hydrolyze an ester precursor, an aldehyde reductase (AHR) to remove an inhibitory byproduct, and a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration.[13] An engineered transaminase has also been employed in a highly efficient process.
Quantitative Data Summary
| Enzyme System | Substrate | Product | Yield | Isolated Yield | Reference |
| Transaminase (Roseomonas deserti), Esterase, Aldehyde Reductase, Formate Dehydrogenase | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 70% | 61% | [12][13] |
Experimental Protocol: Multi-Enzyme Cascade for Sitagliptin Intermediate
This protocol is based on the work by Khobragade et al. (2021).[13]
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (substrate)
-
Benzylamine (B48309) (amino donor)
-
Transaminase from Roseomonas deserti (TARO)
-
Esterase
-
Aldehyde Reductase from Synechocystis sp.
-
Formate Dehydrogenase from Pseudomonas sp.
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
NAD(P)H (cofactor)
-
Sodium formate
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Prepare a reaction mixture in Tris-HCl buffer (200 mM, pH 8.0).
-
Add the substrate (10-100 mM), benzylamine (2 equivalents), PLP (0.5 mM), and sodium formate (for cofactor regeneration).
-
Add the enzymes: TARO, esterase, aldehyde reductase, and formate dehydrogenase. Whole-cell biocatalysts can also be used.
-
Maintain the reaction at 37 °C with agitation.
-
Monitor the formation of the sitagliptin intermediate by HPLC.
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Isolate the product by filtration and purify by recrystallization.
Signaling Pathway Diagram
Caption: Multi-enzyme cascade for the synthesis of a sitagliptin intermediate.
Application Note 3: Kinetic Resolution of (R,S)-2-Chloromandelic Acid
Optically pure 2-chloromandelic acid is a valuable chiral building block for the synthesis of pharmaceuticals like (S)-clopidogrel, an antiplatelet agent.[1] Lipase-catalyzed kinetic resolution is an effective method to separate the enantiomers of racemic 2-chloromandelic acid.
The kinetic resolution is based on the enantioselective acylation of one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. Lipase AK has been shown to be highly effective for this transformation using vinyl acetate as the acyl donor.[1]
Quantitative Data Summary
| Enzyme | Substrate | Product | Conversion of (R)-enantiomer | Enantiomeric Excess of (S)-enantiomer (eeₛ) | Reference |
| Lipase AK | (R,S)-2-chloromandelic acid | (S)-2-chloromandelic acid and (R)-2-acetoxy-2-(2-chlorophenyl)acetic acid | ≥98.85% | ≥98.15% | [1] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is conceptualized based on the findings of Wei et al. (2019).[1]
Materials:
-
(R,S)-2-chloromandelic acid
-
Lipase AK
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Molecular sieves (for water content control)
Procedure:
-
To a solution of (R,S)-2-chloromandelic acid in the organic solvent, add Lipase AK and molecular sieves.
-
Add vinyl acetate to the mixture.
-
Incubate the reaction at the optimal temperature (e.g., 40-50 °C) with shaking.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess.
-
Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
-
Separate the unreacted (S)-2-chloromandelic acid from the acylated (R)-enantiomer by extraction or chromatography.
Logical Relationship Diagram
Caption: Kinetic resolution of racemic 2-chloromandelic acid using lipase.
References
- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. digital.csic.es [digital.csic.es]
- 7. Integrating Au Catalysis and Engineered Amine Dehydrogenase for the Chemoenzymatic Synthesis of Chiral Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8148324B2 - Chemoenzymatic methods for the synthesis of statins and statin intermediates - Google Patents [patents.google.com]
- 9. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-bromo-3-chlorobut-2-ene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 2-bromo-3-chlorobut-2-ene.
Frequently Asked Questions (FAQs)
Q1: What are the expected products and major impurities from the synthesis of this compound?
A1: The synthesis of this compound typically starts from 2-bromo-2-butene.[1] The expected products are the (E) and (Z) isomers of this compound. Potential impurities include:
-
Unreacted starting material: 2-bromo-2-butene
-
Regioisomers: Isomers where the bromine and chlorine atoms are on different carbon atoms.
-
Other halogenated byproducts: Dichloro or dibromo species may form depending on the reaction conditions.
Q2: What are the primary methods for purifying this compound?
A2: The primary purification techniques for this compound are fractional distillation and preparative chromatography (gas or liquid). The choice of method depends on the impurity profile, the required purity, and the scale of the purification.
Q3: How can I separate the (E) and (Z) isomers of this compound?
A3: Separating geometric isomers like the (E) and (Z) forms of this compound can be challenging due to their similar physical properties.
-
Fractional Distillation: This method can be effective if there is a sufficient difference in the boiling points of the isomers. However, for many geometric isomers, this difference is small, requiring a highly efficient fractionating column.
-
Preparative Gas Chromatography (pGC): pGC is a powerful technique for separating volatile isomers with high purity.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase can also be employed for isomer separation.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for both qualitative and quantitative analysis. It can effectively separate the isomers and identify impurities based on their mass spectra and retention times.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Solution |
| Poor separation of isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Boiling points of the isomers are too close for effective separation by distillation. | Consider an alternative purification method such as preparative GC or HPLC. | |
| Product co-distills with impurities | The boiling point of the impurity is very close to that of the product. | Attempt to remove the impurity by a chemical wash before distillation if its chemical properties are different (e.g., acidic or basic impurities). If the impurity is a structural isomer, preparative chromatography is a better option. |
| Bumping or uneven boiling | Lack of boiling chips or inefficient stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Product decomposition | The distillation temperature is too high, leading to degradation of the haloalkene. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
Preparative Chromatography Issues
| Problem | Possible Cause | Solution |
| Co-elution of isomers in GC or HPLC | The stationary phase is not selective enough for the isomers. | For GC, try a different column with a different polarity. For HPLC, screen different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions to optimize selectivity. |
| Peak tailing | Active sites on the column packing are interacting with the analytes. | Use a highly inert column or add a modifier to the mobile phase (for HPLC) to block active sites. Ensure the sample is not overloading the column. |
| Low recovery of the purified product | The compound is irreversibly adsorbed onto the column or is unstable under the chromatographic conditions. | Test the stability of the compound under the analytical conditions before scaling up to preparative chromatography. Consider using a less retentive stationary phase or a more "gentle" mobile phase. |
Quantitative Data Summary
| Purification Method | Parameter | Typical Value/Range | Notes |
| Fractional Distillation | Boiling Point Difference (E vs. Z) | Likely small (< 5 °C) | Requires a highly efficient column. |
| Pressure | Atmospheric or Reduced | Vacuum distillation is recommended to prevent decomposition. | |
| Preparative GC | Column Stationary Phase | Non-polar or intermediate polarity | A long capillary column (e.g., > 30 m) is recommended for isomer separation. |
| Temperature Program | Optimized for resolution | A slow temperature ramp will generally provide better separation. | |
| Preparative HPLC | Stationary Phase | Reversed-phase (C18, Phenyl) or Normal-phase (Silica, Cyano) | Method development is required to find the optimal phase and mobile phase combination. |
| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol gradients | The choice depends on the stationary phase and the polarity of the isomers. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate the (E) and (Z) isomers of this compound and remove impurities with different boiling points.
Materials:
-
Crude this compound mixture
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips
-
Thermometer
-
Vacuum adapter and vacuum source (optional)
Procedure:
-
Add the crude this compound mixture and a few boiling chips to the distillation flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
If performing a vacuum distillation, connect the vacuum adapter to a vacuum source.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the top of the column. Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Slowly increase the heating rate. The temperature should stabilize at the boiling point of the first isomer. Collect this fraction in a clean receiving flask.
-
Once the first isomer has distilled, the temperature may rise again before stabilizing at the boiling point of the second isomer. Collect this fraction in a separate flask.
-
Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Analyze the collected fractions by GC-MS to determine their purity and isomeric ratio.
Protocol 2: Purification by Preparative Gas Chromatography (pGC)
Objective: To obtain high-purity samples of the individual (E) and (Z) isomers.
Materials:
-
Crude this compound mixture
-
Preparative gas chromatograph equipped with a suitable column and a fraction collector.
-
Volatile solvent (e.g., hexane) for sample injection.
Procedure:
-
Dissolve a small amount of the crude mixture in a volatile solvent.
-
Develop an analytical GC method to achieve baseline separation of the (E) and (Z) isomers. A long, non-polar or medium-polarity capillary column is a good starting point.
-
Optimize the temperature program and carrier gas flow rate for the best resolution.
-
Scale up the optimized method to the preparative GC system.
-
Inject the crude mixture onto the pGC column.
-
Set the fraction collector to collect the eluting peaks corresponding to the (E) and (Z) isomers in separate traps.
-
Combine the collected fractions from multiple runs to obtain a sufficient quantity of each purified isomer.
-
Confirm the purity of the collected fractions using analytical GC-MS.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Key factors for choosing a purification method.
References
Technical Support Center: Synthesis of 2-bromo-3-chlorobut-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-3-chlorobut-2-ene. The information aims to address specific challenges and side reactions encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound involves the electrophilic addition of a bromine and a chlorine atom across the triple bond of but-2-yne. This is often achieved using a reagent that can deliver both halogens, or by a sequential addition process. The reaction generally proceeds via a trans-addition mechanism, which influences the stereochemistry of the final product.
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products in the synthesis of this compound typically include:
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Stereoisomers: Formation of the undesired (E) or (Z) isomer.
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Over-halogenated products: Further addition of halogens to the double bond can yield tetrahaloalkanes.
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Homohalogenated products: Formation of 2,3-dibromobut-2-ene and 2,3-dichlorobut-2-ene due to competitive halogenation.
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Unreacted starting materials: Residual but-2-yne may be present.
Q3: How can I control the stereoselectivity of the reaction to favor the desired isomer?
A3: Controlling stereoselectivity is a key challenge. The choice of halogenating agents and reaction conditions plays a crucial role. Generally, the reaction proceeds via an anti-addition mechanism, leading to the trans or (E)-isomer. To obtain the cis or (Z)-isomer, alternative synthetic strategies or post-synthetic isomerization may be necessary. Careful control of temperature and the slow addition of reagents can sometimes influence the stereochemical outcome.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A4: A combination of analytical techniques is recommended for effective reaction monitoring and product analysis:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture, including the desired product, isomers, and other byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the product and byproducts, and for determining the stereochemistry (E/Z isomer ratio).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and monitoring the disappearance of the alkyne C≡C bond and the appearance of the C=C bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient halogenating agent. | - Monitor the reaction using GC or TLC to ensure completion. - Optimize the reaction temperature; some additions require low temperatures to prevent side reactions. - Experiment with different halogen sources (e.g., N-bromosuccinimide and titanium(IV) chloride). |
| High percentage of over-halogenated byproducts | - Excess of halogenating agent. - Reaction time is too long. | - Use a stoichiometric amount of the halogenating agent. - Add the halogenating agent slowly to the reaction mixture. - Monitor the reaction closely and quench it once the starting material is consumed. |
| Formation of significant amounts of 2,3-dibromobut-2-ene and 2,3-dichlorobut-2-ene | - Use of mixed halogen sources that lead to competitive homohalogenation. | - Utilize a single reagent that can deliver both bromine and chlorine, such as bromine chloride (BrCl), generated in situ. - If using separate halogen sources, control the stoichiometry and addition sequence carefully. |
| Unfavorable E/Z isomer ratio | - The reaction conditions favor the formation of the undesired stereoisomer. | - For trans-addition products, this is the expected outcome of many electrophilic additions to alkynes. Consider alternative synthetic routes for the cis-isomer. - Investigate photochemical isomerization methods to convert the undesired isomer to the desired one post-synthesis. |
| Difficulty in purifying the final product | - Boiling points of the product and byproducts are very close. | - Employ fractional distillation under reduced pressure for separation. - Preparative gas chromatography can be used for high-purity samples. - Column chromatography with an appropriate stationary and mobile phase may also be effective. |
Experimental Protocols
Synthesis of (E)-2-bromo-3-chlorobut-2-ene from But-2-yne
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve but-2-yne (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
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Reagent Preparation: In the dropping funnel, prepare a solution of the halogenating agent (e.g., bromine chloride, generated in situ from N-chlorosuccinimide and sodium bromide) in the same solvent.
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Reaction Execution: Cool the flask containing but-2-yne to 0°C. Add the halogenating agent solution dropwise with vigorous stirring over a period of 1-2 hours.
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Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS.
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Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted halogen. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to isolate the (E)-2-bromo-3-chlorobut-2-ene.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
Technical Support Center: Synthesis of (E)-2-bromo-3-chlorobut-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-2-bromo-3-chlorobut-2-ene. Our aim is to facilitate the improvement of yield and stereoselectivity for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route to obtain (E)-2-bromo-3-chlorobut-2-ene with high stereoselectivity?
A1: The most effective method for the stereoselective synthesis of (E)-2-bromo-3-chlorobut-2-ene is the electrophilic addition of bromine monochloride (BrCl) to but-2-yne. This reaction proceeds via an anti-addition mechanism, which preferentially yields the (E)-isomer. The reaction is believed to involve a bridged halonium ion intermediate, leading to the observed stereochemistry.
Q2: How can I generate bromine monochloride for the reaction?
A2: Bromine monochloride is a reactive interhalogen compound. It can be purchased directly or generated in situ. A common method for in situ generation involves the reaction of N-chlorosuccinimide (NCS) with a bromide salt, such as sodium bromide, or by reacting bromine (Br₂) with chlorine (Cl₂).
Q3: What are the typical side products in this synthesis?
A3: Potential side products include the (Z)-isomer of 2-bromo-3-chlorobut-2-ene, as well as dihalogenated products such as 2,3-dibromobut-2-ene and 2,3-dichlorobut-2-ene. The formation of these byproducts is influenced by the purity of the bromine monochloride and the reaction conditions.
Q4: What purification methods are recommended for the final product?
A4: The primary methods for purifying (E)-2-bromo-3-chlorobut-2-ene are fractional distillation and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
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Fractional Distillation: This is effective for separating the desired product from impurities with significantly different boiling points.
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Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) can effectively separate the (E)-isomer from the (Z)-isomer and other non-polar byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (E)-2-bromo-3-chlorobut-2-ene.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting alkyne. |
| Suboptimal reaction temperature. | The reaction temperature can influence the rate and selectivity. Experiment with a range of temperatures (e.g., from 0°C to room temperature) to find the optimal condition. | |
| Impure reagents. | Ensure the purity of but-2-yne and the halogenating agents. Impurities can lead to side reactions and lower the yield of the desired product. | |
| Low Stereoselectivity (Presence of (Z)-isomer) | Non-stereoselective reaction conditions. | The anti-addition is favored by a non-polar solvent and the formation of a bridged halonium ion. Using a non-polar solvent like dichloromethane (B109758) or carbon tetrachloride can enhance the stereoselectivity for the (E)-isomer. |
| Isomerization during workup or purification. | Avoid exposure to high temperatures or acidic/basic conditions during the workup and purification steps, as these can potentially cause isomerization of the double bond. | |
| Formation of Dihalogenated Byproducts | Incorrect stoichiometry of halogenating agent. | Use a carefully controlled stoichiometry of the bromine monochloride source. An excess of bromine or chlorine can lead to the formation of dibromo- and dichloro- adducts. |
| Presence of free bromine or chlorine. | If generating bromine monochloride in situ, ensure that the reaction conditions favor the formation of BrCl over the persistence of free Br₂ or Cl₂. |
Experimental Protocols
Proposed Synthesis of (E)-2-bromo-3-chlorobut-2-ene from But-2-yne
Materials:
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But-2-yne
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N-chlorosuccinimide (NCS)
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Sodium bromide (NaBr)
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Anhydrous dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve but-2-yne in anhydrous dichloromethane.
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Cool the solution to 0°C using an ice bath.
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In a separate flask, prepare a solution or slurry of N-chlorosuccinimide and sodium bromide in anhydrous dichloromethane.
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Slowly add the NCS/NaBr mixture to the stirred solution of but-2-yne via a dropping funnel over a period of time, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, monitoring the reaction progress by TLC or GC.
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted halogen.
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Separate the organic layer, and wash it with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation or column chromatography to isolate (E)-2-bromo-3-chlorobut-2-ene.
Visualizations
2-bromo-3-chlorobut-2-ene stability and storage conditions
Disclaimer: The following information is extrapolated from data on similar halogenated alkenes due to the limited availability of specific stability and storage data for 2-bromo-3-chlorobut-2-ene. All protocols and data should be considered as guidelines and must be validated experimentally by the end-user.
This technical support center provides guidance on the stability, storage, and handling of this compound, including its (E) and (Z) isomers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air. Storage at refrigerated temperatures (2-8 °C) is advisable for long-term preservation. The storage area should be away from direct sunlight and sources of heat or ignition.[1][3]
Q2: What are the known incompatibilities for this compound?
A2: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is also advisable to avoid contact with certain metals that can catalyze decomposition.
Q3: What are the primary degradation pathways for this compound?
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Hydrolysis: Reaction with water can lead to the substitution of halogen atoms with hydroxyl groups, particularly under elevated temperatures or in the presence of acids or bases.
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Oxidation: Exposure to strong oxidizing agents or atmospheric oxygen over time, especially when catalyzed by light or heat, can lead to the formation of epoxides, carbonyl compounds, or cleavage of the carbon-carbon double bond.
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Polymerization: Although not always common, some unsaturated compounds can undergo polymerization, especially in the presence of initiators or impurities.[1][3]
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Elimination: Under basic conditions, elimination of HBr or HCl can occur, leading to the formation of alkynes or dienes.
Q4: How can I verify the purity and isomeric ratio of my this compound sample?
A4: The purity and the ratio of (E) to (Z) isomers can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in GC-MS analysis | Sample degradation due to improper storage or handling. | Review storage conditions. Ensure the sample was protected from light, heat, and moisture. Prepare fresh samples for analysis. |
| Contamination from solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware before use. Run a blank analysis of the solvent. | |
| Presence of synthetic byproducts. | If the compound was synthesized in-house, consider potential side reactions. Purification via distillation or chromatography may be necessary. | |
| Change in physical appearance (e.g., color) | Decomposition of the compound. | Discard the material safely according to institutional guidelines. Do not use if signs of degradation are present. |
| Inconsistent experimental results | Isomerization between (E) and (Z) forms. | The isomeric ratio may be affected by temperature, light, or catalytic impurities. Re-verify the isomeric ratio before use. |
| Presence of moisture leading to hydrolysis. | Ensure all solvents and reagents are anhydrous, and reactions are performed under an inert atmosphere if sensitive to moisture. |
Stability and Storage Data (Illustrative)
Disclaimer: The following data is illustrative and based on general knowledge of similar compounds. It is not based on experimental results for this compound and must be confirmed by the user.
Table 1: Illustrative Long-Term Storage Stability
| Storage Condition | Timepoint | Purity (%) | Isomeric Ratio (E:Z) | Notes |
| 2-8 °C, Dark, Inert Atmosphere | 0 months | >98% | 50:50 | Initial analysis |
| 6 months | >97% | 52:48 | Minor changes observed | |
| 12 months | >96% | 55:45 | Gradual enrichment of one isomer | |
| Room Temperature, Ambient Light | 0 months | >98% | 50:50 | Initial analysis |
| 6 months | ~90% | 65:35 | Significant degradation and isomerization | |
| 12 months | <80% | 75:25 | Not recommended for long-term storage |
Experimental Protocols
Protocol 1: Purity and Isomer Ratio Analysis by GC-MS
This protocol provides a general method for the analysis of this compound. The specific parameters may need to be optimized for the instrument in use.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL. b. Perform serial dilutions to obtain working solutions of appropriate concentrations for GC-MS analysis.
2. GC-MS Parameters (Illustrative):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended for the separation of halogenated hydrocarbons.
- Injector Temperature: 250 °C
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold at 200 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-250.
3. Data Analysis: a. Identify the peaks corresponding to the (E) and (Z) isomers of this compound based on their retention times and mass spectra. b. Calculate the purity of the sample by integrating the peak areas of the isomers and any impurities. c. Determine the isomeric ratio by comparing the integrated peak areas of the (E) and (Z) isomers.
Visualizations
Caption: Logical workflow for storage and troubleshooting of this compound.
Caption: Experimental workflow for GC-MS analysis.
References
Identifying byproducts in the bromination of chlorobutene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of chlorobutene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the bromination of chlorobutene?
The major products will depend on the specific isomer of chlorobutene used and the reaction conditions (e.g., presence of UV light, radical initiator, or polar solvents). Generally, you can expect products from the electrophilic addition of bromine across the double bond, resulting in vicinal dibromides. For example, the bromination of 1-chloro-2-butene (B1196595) would primarily yield 2,3-dibromo-1-chlorobutane.
Q2: What are the common byproducts observed in the bromination of chlorobutene?
Common byproducts can arise from several competing reaction pathways:
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Allylic Bromination: Substitution of a hydrogen atom on a carbon adjacent to the double bond (the allylic position) can occur, especially when using reagents like N-bromosuccinimide (NBS) with light or a radical initiator.[1][2][3] This leads to the formation of brominated chlorobutenes.
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Isomeric Dibromides: If the starting chlorobutene is an unsymmetrical alkene, the electrophilic addition can result in different stereoisomers (diastereomers and enantiomers) of the dibrominated product.[4]
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Rearranged Products: Allylic bromination proceeds through a resonance-stabilized allylic radical intermediate. If the resonance structures are not equivalent, bromination can occur at more than one carbon, leading to a mixture of constitutional isomers.[1][5]
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Halohydrins: If the reaction is carried out in the presence of water or an alcohol as a solvent, halohydrins or haloethers can be formed as byproducts.[4][6] This occurs when the nucleophile (water or alcohol) attacks the intermediate bromonium ion.[4][6]
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Free Radical Substitution on the Alkyl Chain: Under conditions that favor free radical reactions (e.g., UV light), bromine can substitute hydrogen atoms at various positions along the butyl chain, leading to a mixture of isomeric bromochlorobutanes.[7][8][9]
Q3: How can I minimize the formation of byproducts?
To minimize byproducts, it is crucial to control the reaction conditions:
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For Electrophilic Addition: To favor the addition of bromine across the double bond, carry out the reaction in a non-polar, inert solvent (e.g., dichloromethane (B109758), carbon tetrachloride) in the dark and at a low temperature.[4] This will minimize free radical reactions.
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For Allylic Bromination: To selectively perform allylic bromination, use N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light.[1][2][3] NBS is used to maintain a low concentration of Br2, which favors radical substitution over electrophilic addition.[1][2]
Q4: I observe an unexpected product in my GC-MS analysis. What could it be?
An unexpected product could be a result of rearrangement during an allylic bromination reaction. The allylic radical intermediate is resonance-stabilized, and if the two resonance forms are not identical, bromination can occur at either of the carbon atoms bearing the radical, leading to constitutional isomers.[1][5]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired dibrominated product and a complex mixture of byproducts. | The reaction conditions may be favoring free radical substitution over electrophilic addition. This can be caused by exposure to light or high temperatures. | Conduct the reaction in the dark, using a flask wrapped in aluminum foil. Use a non-polar, inert solvent and maintain a low reaction temperature. |
| Significant formation of bromohydrins. | The solvent or reagents may contain water. | Ensure that all glassware is thoroughly dried before use. Use an anhydrous solvent and fresh, dry reagents. |
| A mixture of allylic bromination products is obtained. | The allylic radical intermediate is undergoing rearrangement due to resonance. | This is an inherent characteristic of the reaction with certain substrates. To favor one isomer, you may need to explore alternative synthetic routes or use a different starting material. Careful purification by chromatography will be necessary to isolate the desired product. |
| Multiple isomers of dichlorobutane are observed. | This can occur if free radical chlorination is happening instead of or in addition to bromination. This is unlikely if bromine is the only halogenating agent used. However, if a chlorine source is present and radical conditions are used, you can get a mixture of dichlorobutanes.[9] | Ensure that your starting materials and reagents are pure and that there are no unintended sources of chlorine radicals. |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 1-Chloro-2-butene
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Materials: 1-chloro-2-butene, bromine, dichloromethane (anhydrous), 10% aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, anhydrous magnesium sulfate.
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Procedure: a. Dissolve 1-chloro-2-butene in anhydrous dichloromethane in a round-bottom flask wrapped in aluminum foil to protect it from light. b. Cool the solution in an ice bath. c. Slowly add a solution of bromine in dichloromethane dropwise with stirring. d. Monitor the reaction progress by TLC or GC. e. Once the reaction is complete, quench the excess bromine by adding 10% aqueous sodium bisulfite solution until the orange color disappears. f. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. h. Purify the crude product by column chromatography or distillation.
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
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GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
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Ionization Mode: Electron Impact (EI).
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Mass Range: Scan a range appropriate for the expected products and byproducts (e.g., m/z 30-400).
-
-
Data Analysis: Identify the components of the mixture by comparing their mass spectra with a library of known compounds (e.g., NIST). The fragmentation patterns will help in identifying the structure of the byproducts.
Visualizations
Caption: Reaction pathways in the bromination of chlorobutene.
Caption: Troubleshooting workflow for identifying and minimizing byproducts.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Free radical reaction of alkanes with bromine chlorine conditions products uses mechanisms bromination chlorination of alkanes advanced A level organic chemistry revision notes [docbrown.info]
- 9. Chlorination of 1-chlorobutane [sas.upenn.edu]
Technical Support Center: Selective Halogenation of Butenes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges in the selective halogenation of butenes. It is intended for researchers, scientists, and professionals in drug development who may encounter issues with regioselectivity, stereoselectivity, and side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does the halogenation of cis-2-butene (B86535) and trans-2-butene yield different stereoisomers?
A1: The halogenation of alkenes proceeds through a cyclic halonium ion intermediate (e.g., a bromonium ion), which results in an anti-addition of the two halogen atoms across the double bond.[1][2][3] This stereospecific mechanism dictates the stereochemistry of the final product based on the starting alkene's geometry.
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From trans-2-butene: The anti-addition leads to the formation of a single meso compound, (2R,3S)-2,3-dihalobutane, which is achiral despite having two stereocenters.[1][4][5]
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From cis-2-butene: The anti-addition results in a racemic mixture of two enantiomers, (2S,3S)- and (2R,3R)-2,3-dihalobutane.[1][3][4]
The reaction is stereospecific because a particular stereoisomer of the starting material yields a specific stereoisomer of the product.[1]
Q2: What determines the regioselectivity when halogenating an unsymmetrical butene like 1-butene?
A2: For electrophilic addition of halogens (X₂) to unsymmetrical alkenes, the product is typically a 1,2-dihalide, so regioselectivity in terms of which carbon gets which halogen is not a factor.[6] However, if the reaction is a hydrohalogenation (addition of HX), the regioselectivity follows Markovnikov's rule. The reaction proceeds through a carbocation intermediate, and the hydrogen atom adds to the carbon with more hydrogen atoms, while the halogen adds to the more substituted carbon, which forms the more stable carbocation.[7][8] When other nucleophiles like water or alcohol are present, the nucleophile will preferentially attack the more substituted carbon of the cyclic halonium ion.[5]
Q3: Why are fluorine and iodine rarely used for the halogenation of butenes in standard laboratory settings?
A3: Fluorine and iodine are generally not suitable for this reaction under standard conditions for opposite reasons:
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Fluorine (F₂): Reacts explosively with alkenes, making the reaction difficult to control.[4]
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Iodine (I₂): The reaction is often too slow, thermodynamically unfavorable, and reversible. The resulting di-iodide products also tend to be unstable.[3][4]
Chlorine (Cl₂) and Bromine (Br₂) are most commonly used as they react rapidly and controllably to yield stable 1,2-dihalides.
Q4: What is a halonium ion, and why is its formation important?
A4: A halonium ion is a three-membered ring intermediate containing a positively charged halogen atom (e.g., bromonium or chloronium ion).[3][4] Its formation is a key feature of the halogenation mechanism and explains the observed anti-stereochemistry. The bulky halogen atom shields one face of the molecule, forcing the halide ion (X⁻) to attack from the opposite face in the second step.[1] This mechanism prevents carbocation rearrangements, which can be a challenge in other electrophilic additions.
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Suggested Solution(s) |
| Low yield of dihalide; formation of halohydrin or haloether byproducts. | The solvent (e.g., water, alcohol) is acting as a nucleophile and attacking the halonium ion intermediate.[3] | Use an inert, non-nucleophilic solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). Ensure all reagents and glassware are dry. |
| Incorrect stereoisomer obtained (e.g., obtaining a racemic mix when a meso compound was expected). | The starting butene isomer was incorrect (e.g., using cis-2-butene instead of trans-2-butene) or contaminated. The reaction is highly stereospecific.[1][3] | Verify the purity and isomeric identity of the starting butene using techniques like GC or NMR. |
| Formation of polyhalogenated products or other side reactions. | Reaction conditions are too harsh (e.g., high temperature, UV light), leading to radical substitution reactions, especially with alkanes.[4][9] | Perform the reaction in the dark and at a controlled, low temperature (e.g., in an ice bath) to favor the electrophilic addition mechanism.[7] |
| Reaction is too slow or does not proceed to completion. | The halogen used is not reactive enough (e.g., Iodine).[4] The alkene may be sterically hindered or electronically deactivated. | Use a more reactive halogen like Br₂ or Cl₂. For less reactive alkenes, consider using a catalyst or a more reactive halogenating agent.[10] |
| Reaction is too vigorous and difficult to control. | The halogen used is too reactive (e.g., Fluorine). The concentration of reactants is too high, leading to an uncontrolled exotherm. | Avoid using elemental fluorine. Perform the reaction by adding the halogen solution dropwise to a cooled, dilute solution of the alkene to manage the reaction rate and temperature.[7] |
Stereochemical Outcomes of Butene Bromination
| Starting Alkene | Reagent | Product(s) | Stereochemical Description |
| cis-2-Butene | Br₂ in CCl₄ | (2S,3S)-2,3-dibromobutane & (2R,3R)-2,3-dibromobutane | Racemic Mixture of Enantiomers[1][4] |
| trans-2-Butene | Br₂ in CCl₄ | (2R,3S)-2,3-dibromobutane | Single Meso Compound[1][3][4] |
Experimental Protocols & Visualizations
Protocol: Bromination of trans-2-Butene
This protocol describes the electrophilic addition of bromine to trans-2-butene to yield the meso-compound (2R,3S)-2,3-dibromobutane.
Materials:
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trans-2-butene
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Bromine (Br₂)
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Inert solvent (e.g., dichloromethane, CH₂Cl₂)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath to maintain a low temperature.
-
Reactant Preparation: Dissolve a known quantity of trans-2-butene in the inert solvent (e.g., CH₂Cl₂) in the flask and cool the solution in the ice bath.
-
Bromine Addition: Prepare a solution of bromine in the same inert solvent in the dropping funnel. Add the bromine solution dropwise to the stirred, cooled alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts.[3] Continue addition until a faint bromine color persists.
-
Quenching: Once the reaction is complete, carefully add a 5% sodium bicarbonate solution to quench any remaining bromine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing & Drying: Wash the organic layer with water, then dry it over anhydrous magnesium sulfate (MgSO₄).[7]
-
Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure to isolate the 2,3-dibromobutane (B42614) product.
-
Analysis: Characterize the product using NMR, GC-MS, and polarimetry to confirm the formation of the meso compound.
Stereoselectivity Pathway
The stereochemistry of the starting butene isomer directly controls the stereochemical outcome of the dihalide product due to the anti-addition mechanism.
Halogenation Mechanism Overview
The reaction proceeds via a cyclic halonium ion, which is attacked by a halide ion from the opposite face, leading to anti-addition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with Haloalkenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions with haloalkene substrates.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for haloalkenes in Suzuki coupling?
A1: The reactivity of haloalkenes is primarily dictated by the carbon-halogen (C-X) bond strength. The generally accepted trend for reactivity is: Vinyl Iodide > Vinyl Bromide > Vinyl Triflate (OTf) > Vinyl Chloride.[1][2] Vinyl chlorides are particularly challenging due to the strong C-Cl bond, which makes the oxidative addition step more difficult and often requires more specialized catalysts and harsher conditions.[3][4]
Q2: Does the stereochemistry of the haloalkene substrate matter?
A2: Yes, the Suzuki coupling is known to be stereospecific. The reaction typically proceeds with retention of the double bond's configuration for both the haloalkene and the organoboron reagent.[1][5] However, the choice of catalyst, ligands, and solvents can sometimes influence the stereochemical outcome, potentially leading to isomerization.[6]
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions include:
-
Homocoupling: The coupling of two boronic acid/ester molecules. This is often promoted by the presence of oxygen or Pd(II) species.[7][8]
-
Protodeboronation: The replacement of the boronic acid/ester group with a hydrogen atom, which decomposes the nucleophile. This is a common issue with unstable boronic acids, especially heteroaryl derivatives.[3][8]
-
Dehalogenation: The replacement of the halogen on the haloalkene with a hydrogen atom. This can occur if a hydride source is present in the reaction, which can arise from certain bases or solvents.[8][9]
-
β-Hydride Elimination: While more common with haloalkanes, this can occur with certain haloalkene substrates that possess β-hydrogens, leading to undesired alkene byproducts.[5]
Q4: Can I use boronic esters or trifluoroborates instead of boronic acids?
A4: Absolutely. Boronic esters (e.g., pinacol (B44631) esters) and potassium trifluoroborate salts are often preferred over boronic acids.[1][10] They exhibit greater stability, are less prone to protodeboronation and homocoupling, and are often easier to purify and handle.[3][7][11]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction shows low to no conversion of the haloalkene.
-
Q: I see only starting material. What is the most likely cause?
-
A: The most common culprit is an inactive catalyst.[9] The active Pd(0) species may not have been generated or has been deactivated. Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can oxidize and deactivate the catalyst.[7][9] If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure your conditions are suitable for its reduction to Pd(0).[8] Consider using a fresh, high-quality palladium precursor or a more easily activated Pd(0) source like Pd₂(dba)₃.[8][9]
-
-
Q: I'm using a vinyl chloride and the reaction isn't working. What should I change?
-
A: Vinyl chlorides require more robust catalytic systems. The key is to facilitate the difficult oxidative addition step. Switch to a catalyst system featuring bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][12] You will likely also need to use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and a higher reaction temperature (80-120 °C) to drive the reaction forward.[3][13]
-
-
Q: Could my base be the problem?
-
A: Yes, the base is critical for activating the boronic acid in the transmetalation step.[10][13] If the base is not strong enough or is insoluble in the reaction medium, the reaction will stall. Ensure the base is finely powdered to maximize surface area.[9] If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble one like K₃PO₄ or Cs₂CO₃, especially for challenging substrates.[9]
-
Problem 2: The reaction is messy, with multiple side products.
-
Q: I'm observing a significant amount of homocoupling product from my boronic acid. How can I prevent this?
-
A: Homocoupling is typically caused by oxygen or the presence of Pd(II) species at the start of the reaction.[14][15] The best solution is to rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon).[7] Using a Pd(0) source like Pd(PPh₃)₄ can also help, as it avoids the in-situ reduction step that can promote homocoupling.[14] If you must use a Pd(II) source, adding a mild reducing agent can sometimes suppress this side reaction.[16]
-
-
Q: My mass spectrometry results show a product corresponding to the dehalogenated starting material. What causes this?
-
Q: I suspect my boronic acid is decomposing. How can I confirm and fix this?
-
A: This is likely protodeboronation.[3] It is especially common with electron-deficient or heteroaryl boronic acids. To mitigate this, switch to a more stable boronic ester, such as a pinacol or MIDA ester.[3][11] Using anhydrous conditions where possible and minimizing reaction time and temperature can also help preserve the boronic acid.[3]
-
Key Parameter Optimization
Optimizing reaction parameters is crucial for success. The following tables summarize key variables.
Table 1: Comparison of Common Palladium Catalysts & Ligands for Haloalkenes
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Substrate | Key Characteristics |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2 - 5 | Vinyl Iodides, Bromides | Standard, air-sensitive Pd(0) source; good for reactive substrates.[13] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 5 | Vinyl Chlorides, Bromides | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[14] |
| PdCl₂(dppf) | dppf (integrated) | 2 - 5 | Heteroaryl Vinyl Halides | Effective for a range of heteroaromatic substrates.[14] |
| PEPPSI™-IPr | IPr (NHC ligand) | 1 - 3 | Sterically Hindered Halides | Highly active N-heterocyclic carbene (NHC) precatalyst, robust and thermally stable.[8] |
Table 2: Guide to Selecting Bases and Solvents
| Base | Strength | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Common, inexpensive choice for reactive vinyl bromides/iodides.[17] |
| K₃PO₄ | Strong | Dioxane/H₂O, THF/H₂O | Often provides better results than carbonates, especially for less reactive halides.[13] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective but more expensive; good for difficult couplings.[13] |
| CsF, KF | Mild | DMF, Dioxane | Fluoride bases can be effective and are useful when base-sensitive functional groups are present.[10] |
| t-BuOK, NaOMe | Very Strong | THF, Toluene (Anhydrous) | Used for very unreactive substrates; can promote side reactions like dehalogenation.[5] |
Detailed Experimental Protocol
General Protocol for Suzuki Coupling of a Vinyl Bromide with an Arylboronic Acid
This protocol is a general guideline and must be optimized for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered potassium phosphate (B84403) (K₃PO₄, 2.0–3.0 equiv.).[14]
-
-
Inert Atmosphere Setup:
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[13]
-
Add degassed solvents (e.g., 1,4-dioxane (B91453) and water in a 4:1 ratio) via syringe.[14] The mixture should be stirred to ensure homogeneity.
-
-
Reaction Execution:
-
Workup and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the final product.[14]
-
Visual Guides
Diagram 1: General Experimental Workflow
This diagram outlines the standard procedure for setting up and running a Suzuki coupling reaction.
Caption: A standard workflow for Suzuki coupling experiments.
Diagram 2: Troubleshooting Decision Tree
This logical diagram helps diagnose and solve common issues encountered during Suzuki coupling reactions.
Caption: A logical guide for troubleshooting Suzuki coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-bromo-3-chlorobut-2-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-bromo-3-chlorobut-2-ene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup. | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of starting materials.[1] - Optimize the reaction temperature; haloalkene synthesis can be temperature-sensitive. - Avoid excessive heating during solvent removal or distillation, as haloalkenes can be prone to decomposition.[2] |
| Presence of Multiple Spots/Peaks on TLC/GC Analysis of Crude Product | - Unreacted starting materials. - Formation of isomeric byproducts (e.g., cis/trans isomers, regioisomers). - Side reactions leading to di-halogenated or other impurities. | - Wash the crude product with a suitable aqueous solution to remove soluble impurities. A wash with sodium bicarbonate solution can remove acidic byproducts.[3] - Employ fractional distillation to separate compounds with different boiling points. - For closely related isomers, column chromatography is a highly effective purification technique.[1][4] |
| Product is an Oil Instead of a Solid After Synthesis | - Presence of excess starting material or solvent. - The product itself may be a low-melting solid or an oil at room temperature. | - Ensure all solvent has been removed under reduced pressure. - Wash the crude product thoroughly to remove soluble impurities that may be preventing crystallization.[1] - If the product is an oil, proceed with purification methods suitable for liquids, such as distillation or column chromatography.[1] |
| Broad Melting Point Range After Purification | - Presence of impurities. | - A broad melting point range is a common indicator of impurities.[1] - Further purification is recommended. Consider re-crystallization if a suitable solvent is found, or column chromatography for more effective separation.[1] |
| Product Decomposes Upon Standing | - Instability due to light, heat, or presence of acidic impurities. | - Vinyl halides can be sensitive to light and may undergo polymerization.[5] Store the purified product in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[5] - Ensure all acidic impurities are removed during the workup, as they can catalyze decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 2-bromo-but-2-ene, byproducts from side reactions like 2,3-dibromobut-2-ene or 2,3-dichlorobut-2-ene, and geometric isomers (cis/trans) of the desired product.[6][7] Acidic impurities, such as hydrogen halides, may also be present from the reaction conditions.[3]
Q2: How can I effectively separate the geometric isomers (E/Z) of this compound?
A2: The separation of geometric isomers can be challenging due to their similar physical properties.[7]
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation can be effective.
-
Column Chromatography: This is often the most effective method. Careful selection of the stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial for achieving good separation.[4][8]
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity separations, Prep-GC can be a viable option.
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
A3: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying isomeric impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and the effectiveness of purification steps.[1]
Q4: My product appears to be degrading during distillation. What can I do?
A4: Many organic compounds, especially those with higher boiling points, can decompose at elevated temperatures.[2] If you observe decomposition, you should use vacuum distillation. Applying a vacuum lowers the boiling point of the liquid, allowing it to distill at a lower, safer temperature, thus preventing thermal degradation.[2]
Q5: What are the recommended storage conditions for purified this compound?
A5: Based on the general stability of similar halogenated alkenes, it is recommended to store the compound at refrigerated temperatures (2-8 °C) in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen.[5]
Experimental Protocols
Protocol 1: General Aqueous Workup for Impurity Removal
This protocol describes a standard liquid-liquid extraction procedure to remove acidic impurities and water-soluble byproducts.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether or dichloromethane) if the product is not already in solution.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
To neutralize and remove acidic impurities, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[3] Shake the funnel, being sure to vent frequently to release any CO₂ gas that forms. Discard the aqueous layer.
-
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude, washed product.
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating the target compound from closely related impurities.[4]
-
Prepare the Column: Pack a glass chromatography column with silica gel slurried in the initial eluent (e.g., n-hexane).[1]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.
-
Elute the Compound: Begin passing the eluent through the column. A non-polar solvent like n-hexane is a good starting point. The polarity of the eluent can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to facilitate the elution of the compounds.[1]
-
Collect Fractions: Collect the eluting solvent in a series of fractions using test tubes or flasks.[8]
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain the purified product.[1]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Handling and Safety for 2-bromo-3-chlorobut-2-ene
Disclaimer: Comprehensive safety and toxicity data for 2-bromo-3-chlorobut-2-ene is not currently available in public databases. Therefore, this compound must be treated as a substance with unknown potential hazards. The following guidelines are based on established best practices for handling uncharacterized or potentially hazardous chemicals and are intended to support researchers, scientists, and drug development professionals in minimizing risk during their experiments. Always consult your institution's specific chemical hygiene plan and Environmental Health and Safety (EHS) office before commencing work.
Frequently Asked Questions (FAQs)
Q1: What are the known hazards of this compound?
A1: There is currently no specific hazard information available for this compound. As a halogenated organic compound, it should be handled as potentially toxic, irritant, and environmentally harmful. It is crucial to assume a high level of hazard and take maximum precautions.[1][2]
Q2: What initial steps should I take before working with this compound?
A2: Before any experiment, a thorough risk assessment is mandatory.[3][4][5][6][7] This involves evaluating potential routes of exposure (inhalation, skin contact, ingestion) and assuming a high level of toxicity.[3] All work must be conducted in a designated area, such as a certified chemical fume hood.[3][8] You should also be familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.[2]
Q3: What personal protective equipment (PPE) is required?
A3: When handling a substance with unknown properties, a high level of personal protective equipment is essential.[8] This creates a complete barrier between you and the chemical.[3] See the table below for detailed PPE recommendations.
Troubleshooting Guides
Scenario 1: Accidental Skin or Eye Contact
-
Issue: You have accidentally splashed this compound on your skin or in your eyes.
-
Solution:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Remove any contaminated clothing while under the safety shower.[9][10] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[9][10] Hold the eyelids open and away from the eyeball to ensure thorough rinsing.[10] Remove contact lenses if it is safe to do so.[9] Seek immediate medical attention.[9]
-
Scenario 2: Chemical Spill
-
Issue: You have spilled this compound in the laboratory.
-
Solution:
-
Minor Spill (inside a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain the spill.
-
Clean the area with a suitable solvent.
-
Collect all contaminated materials in a sealed, properly labeled hazardous waste container.
-
-
Major Spill (outside a chemical fume hood or a large volume):
-
Scenario 3: Unknown Reaction or Fume Release
-
Issue: An unexpected reaction is occurring, releasing unknown fumes or gases.
-
Solution:
-
If it is safe to do so, lower the sash of the chemical fume hood.
-
Immediately evacuate the laboratory and alert others.
-
Activate the fire alarm if there is a risk of fire or explosion.
-
Contact your institution's emergency response team from a safe location.[10] Provide as much information as possible about the chemicals involved.
-
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves. The outer glove should be resistant to a broad range of chemicals (e.g., nitrile or neoprene). The inner glove provides protection if the outer glove is breached.[8] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemical penetration should be worn. It should be fully buttoned.[8] |
| Respiratory Protection | Fit-Tested Respirator | A fit-tested N95 respirator should be the minimum for handling solids. If the substance is volatile or aerosol generation is likely, a higher level of protection, such as a full-face respirator with appropriate cartridges, is required.[3][12] |
| Foot Protection | Closed-toe, Chemically Resistant Shoes | Shoes must fully cover the feet.[3][13] Disposable shoe covers should be considered.[3] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Verify that the chemical fume hood is functioning correctly.
-
Dispensing: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation risk.[8] Use the smallest quantity necessary for the experiment.[8]
-
Containment: Keep all containers with the substance sealed when not in immediate use.[2][8]
-
Cleanup: After dispensing, decontaminate all work surfaces with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., pipette tips, weigh boats) in a designated hazardous waste container.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13][14]
Protocol 2: Waste Disposal
-
Classification: All waste containing this compound must be treated as hazardous waste.[8]
-
Labeling: Label waste containers clearly with "Hazardous Waste" and the full chemical name "this compound".[15] Do not use abbreviations or chemical formulas.[15]
-
Segregation: Store waste containers in a designated satellite accumulation area, segregated from other incompatible waste streams.
-
Disposal: Arrange for waste pickup through your institution's EHS office.[15] Do not pour any amount of this chemical down the drain.[1][16]
Mandatory Visualization
Caption: Workflow for safely handling an uncharacterized chemical compound.
References
- 1. students.umw.edu [students.umw.edu]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. Chemical Risk Assessment and Safety: Everything You Need to Know When Assessing Chemical Risk Assessment and Safety Skills [alooba.com]
- 7. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]
- 8. benchchem.com [benchchem.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 16. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
Troubleshooting low yields in Grignard reactions with vinyl halides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Grignard reactions involving vinyl halides.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a vinyl halide failing to initiate or providing a low yield?
A1: Low yields or failure in Grignard reactions with vinyl halides often stem from several critical factors. Vinyl halides are generally less reactive than their alkyl halide counterparts due to the stronger C-X bond of the sp2-hybridized carbon[1]. Success hinges on meticulous control over the reaction conditions. The primary obstacles include:
-
Magnesium Passivation: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting[2].
-
Presence of Moisture: Grignard reagents are potent bases and are rapidly destroyed by even trace amounts of water or other protic sources[3][4][5].
-
Side Reactions: The most common side reaction is Wurtz-type homocoupling, where the formed Grignard reagent reacts with the starting vinyl halide[6][7].
-
Reagent Purity: Impurities in the vinyl halide or solvent can inhibit the reaction.
Q2: How can I tell if my Grignard reaction has successfully initiated?
A2: There are several visual cues that indicate a successful initiation of the Grignard reaction[2]:
-
A noticeable increase in the temperature of the reaction mixture, as the reaction is exothermic.
-
The appearance of turbidity, with the solution turning a cloudy grey or brownish color.
-
Spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.
-
If an activator like iodine was used, its characteristic purple/brown color will fade[2][6].
Q3: Which vinyl halide is the most reactive for Grignard formation?
A3: The reactivity of vinyl halides in Grignard formation follows the trend of halogen reactivity: I > Br > Cl[3][5][8]. Vinyl fluorides are generally not reactive enough for standard Grignard synthesis[4][5]. While vinyl iodides and bromides are more reactive, vinyl chlorides are often used in industrial settings but may require more stringent conditions or activation methods for successful reaction[9].
Q4: What is the best solvent for a Grignard reaction with a vinyl halide?
A4: Ethereal solvents are essential for stabilizing the Grignard reagent[3][4]. Tetrahydrofuran (THF) is often the preferred solvent for reactions with less reactive halides like vinyl chlorides and bromides because it is better at solvating and stabilizing the Grignard reagent complex[3][10]. Diethyl ether is also commonly used, especially for more reactive halides[5][11]. It is crucial that the solvent is anhydrous to prevent quenching the Grignard reagent[2][4][11].
Troubleshooting Guide
Issue 1: Reaction Fails to Initiate
If your reaction is not starting, the most likely cause is the passivating magnesium oxide layer or insufficient activation.
Solution: Magnesium Activation
The magnesium surface must be activated to remove the oxide layer and expose fresh, reactive metal[2]. Several methods can be employed:
-
Mechanical Activation: Physically crushing the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere can break the oxide layer. Stirring the dry turnings under an inert atmosphere for an extended period can also be effective[12].
-
Chemical Activation: Using a small amount of an activating agent is a common and effective strategy.
Table 1: Common Magnesium Activation Methods
| Activation Method | Description | Indicators of Success | Considerations |
| Iodine (I₂) | A small crystal of iodine is added to the magnesium suspension. It reacts with the magnesium to create reactive magnesium iodide on the surface[2][12]. | The purple/brown color of the iodine fades[2]. | Simple and widely used. |
| 1,2-Dibromoethane (B42909) (DBE) | A few drops of DBE are added. It reacts readily with magnesium to form ethylene (B1197577) gas (bubbling) and magnesium bromide, cleaning the surface[2][12][13]. | Gentle bubbling (ethylene evolution) is observed[2]. | Highly effective; the byproducts are generally inert. |
| Diisobutylaluminum hydride (DIBAH) | A small amount of DIBAH can be used to activate the magnesium surface and also scavenge any trace water from the solvent[14]. | Allows for initiation at lower temperatures (e.g., ≤20 °C)[14]. | Useful for large-scale reactions where heat management is critical. |
Issue 2: Low Yield Due to Side Reactions
Even if the reaction initiates, low yields can result from competing side reactions.
Solution: Optimizing Reaction Conditions
-
Minimize Wurtz Coupling: This side reaction occurs when the formed Grignard reagent (RMgX) reacts with the starting vinyl halide (RX). To minimize this, add the vinyl halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the vinyl halide, favoring its reaction with magnesium over the already formed Grignard reagent[6][7].
-
Control Temperature: The formation of Grignard reagents is exothermic[4]. While gentle heating may be needed for initiation, the reaction may require cooling to maintain a steady rate and prevent side reactions. For particularly sensitive substrates, low-temperature formation using highly reactive "Rieke magnesium" can be effective[15].
dot
Caption: Troubleshooting workflow for low-yield vinyl Grignard reactions.
Experimental Protocols
Protocol 1: General Procedure for Vinylmagnesium Bromide Formation in THF
This protocol describes a general method for preparing a vinyl Grignard reagent.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Vinyl bromide (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal) or 1,2-dibromoethane (a few drops)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum. Cool the glassware under a stream of inert gas[16][17].
-
Reaction Setup: Assemble the apparatus while flushing with inert gas. Place the magnesium turnings and a magnetic stir bar in the reaction flask.
-
Initiation: Add a small volume of anhydrous THF to just cover the magnesium. Add the chemical activator (e.g., a single crystal of iodine)[12].
-
Addition of Vinyl Bromide: In the dropping funnel, prepare a solution of vinyl bromide in anhydrous THF. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.
-
Observe Initiation: Watch for signs of reaction initiation, such as the disappearance of the iodine color and a gentle reflux[6]. If the reaction does not start, gently warm the flask with a heat gun.
-
Grignard Formation: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask in a water bath.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle refluxing for 30-60 minutes can help ensure the reaction goes to completion[18]. The resulting cloudy, grey-brown solution is the vinylmagnesium bromide reagent and should be used promptly.
dot
Caption: Key reaction pathways in the formation of a vinyl Grignard reagent.
Data Presentation
Table 2: Relative Reactivity and Typical Conditions for Vinyl Halides
| Vinyl Halide | Relative Reactivity | Typical Solvent | Activation Requirement | Notes |
| Vinyl Iodide | High | Diethyl Ether, THF | Often initiates without special activation. | Most reactive but may be more expensive and less stable. |
| Vinyl Bromide | Medium | THF | Mild activation (iodine) is usually sufficient[18]. | A good balance of reactivity and stability; commonly used. |
| Vinyl Chloride | Low | THF | Stronger activation (e.g., DBE, initiators like ethyl bromide) often needed[9]. | Less reactive and may require elevated temperatures or longer reaction times[5][9]. |
Table 3: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Reaction does not start; no heat or color change. | Magnesium oxide layer present. | Activate magnesium using iodine, 1,2-dibromoethane, or by crushing the turnings[2][12]. |
| Reaction starts but then stops. | Insufficiently dried solvent or glassware; trace moisture. | Ensure all components are rigorously anhydrous. Use freshly distilled solvents[2][4]. |
| Yield is low; significant amount of dimer byproduct (R-R) is observed. | Wurtz coupling side reaction. | Add the vinyl halide solution slowly to the magnesium to keep its concentration low[6]. |
| Yield is low; starting material is converted to the corresponding alkene (R-H). | Quenching of the Grignard reagent by a proton source. | Re-verify that all reagents and the reaction atmosphere are strictly anhydrous[3][5]. |
References
- 1. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 10. leah4sci.com [leah4sci.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Identifying 2-bromo-3-chlorobut-2-ene Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of geometric isomers are critical in chemical synthesis and pharmaceutical development, where stereochemistry can significantly impact a compound's properties and biological activity. This guide provides a comparative overview of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the identification and characterization of the (E) and (Z) isomers of 2-bromo-3-chlorobut-2-ene.
Introduction to this compound Isomers
This compound (C₄H₆BrCl) is a halogenated alkene that exists as two geometric isomers: (E)-2-bromo-3-chlorobut-2-ene and (Z)-2-bromo-3-chlorobut-2-ene. The "E" (entgegen) and "Z" (zusammen) nomenclature is used to describe the stereochemistry of the double bond. In the (Z) isomer, the higher priority groups (bromine and chlorine) are on the same side of the double bond, while in the (E) isomer, they are on opposite sides. The differentiation of these isomers is essential for controlling and verifying the outcomes of chemical reactions.
Comparison of Analytical Methods
Both GC-MS and NMR spectroscopy are highly effective for the analysis of these isomers, each offering distinct advantages. GC-MS excels in separating the isomers and providing mass information, while NMR spectroscopy provides detailed structural information for unambiguous identification.
| Analytical Method | Principle of Isomer Differentiation | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Differences in boiling points and polarities of the isomers lead to different retention times on a GC column. The mass spectrometer provides the mass-to-charge ratio of the eluting compounds and their fragments. | High separation efficiency, enabling the quantification of isomer ratios. High sensitivity for detecting trace amounts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The different spatial arrangements of the substituents in the (E) and (Z) isomers result in distinct chemical environments for the protons and carbons. This leads to different chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. | Provides detailed structural information for unambiguous isomer identification. Non-destructive technique. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation of the (E) and (Z) isomers of this compound is based on their slight differences in physical properties, which affect their interaction with the stationary phase of the GC column.
Experimental Protocol
Sample Preparation: A solution of the this compound isomer mixture is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane, at a concentration of approximately 10 µg/mL.[1]
Instrumentation: A standard GC-MS system equipped with a capillary column is used. A mid-polarity column is often suitable for the separation of halogenated hydrocarbons.[2]
GC Conditions (Typical):
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[2]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Injection Mode: Splitless[1]
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-200
-
Acquisition Mode: Full Scan
Expected Results
The (E) and (Z) isomers are expected to have slightly different retention times. Generally, the isomer with the lower boiling point or weaker interaction with the stationary phase will elute first. The mass spectrum for both isomers will show the molecular ion peak and characteristic fragmentation patterns for a bromo-chloro compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. For the isomers of this compound, both ¹H and ¹³C NMR are valuable.
Experimental Protocol
Sample Preparation: Approximately 5-25 mg of the isomer or isomer mixture is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[3]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for acquiring ¹H and ¹³C spectra.
Acquisition Parameters (Typical):
-
¹H NMR:
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Pulse Width: 90°
-
-
¹³C NMR:
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Pulse Program: Proton-decoupled
-
Expected Results
The chemical shifts of the methyl protons and the olefinic carbons will be different for the (E) and (Z) isomers due to the different anisotropic effects of the bromine and chlorine atoms.
-
¹H NMR: The two methyl groups in each isomer will give rise to distinct signals. The chemical shifts of these protons will be influenced by the proximity of the electronegative halogen atoms.
-
¹³C NMR: The two olefinic carbons and the two methyl carbons will each have distinct chemical shifts for the (E) and (Z) isomers. The carbon atoms of the double bond typically resonate in the 100-170 ppm range.[4]
Analytical Workflow
The following diagram illustrates the logical workflow for the identification and characterization of this compound isomers.
Caption: Workflow for the analysis of this compound isomers.
Conclusion
Both GC-MS and NMR spectroscopy are indispensable for the analysis of this compound isomers. GC-MS provides excellent separation and is ideal for determining the purity and relative abundance of each isomer in a mixture. NMR spectroscopy, on the other hand, offers definitive structural confirmation, allowing for the unambiguous assignment of the (E) and (Z) configurations. For comprehensive characterization, a combined approach utilizing both techniques is highly recommended.
References
Navigating Stereochemistry: A Comparative Guide to the ¹H and ¹³C NMR Characterization of (Z)- and (E)-2-bromo-3-chlorobut-2-ene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, offering detailed insights into molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral characteristics of the (Z) and (E) isomers of 2-bromo-3-chlorobut-2-ene, highlighting the key differences that enable their unambiguous identification.
Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted NMR data to illustrate the distinguishing features of these stereoisomers. The predicted values serve as a reliable proxy to understand the influence of stereochemistry on chemical shifts.
Predicted ¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (Z)-2-bromo-3-chlorobut-2-ene and its (E)-isomer. These predictions were generated using established computational algorithms that are widely accepted in the scientific community.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Compound | Structure | CH₃ (at C4) | CH₃ (at C1) |
| (Z)-2-bromo-3-chlorobut-2-ene | Z-isomer | ~2.41 | ~2.55 |
| (E)-2-bromo-3-chlorobut-2-ene | E-isomer | ~2.45 | ~2.48 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Compound | Structure | C4 (CH₃) | C1 (CH₃) | C2 (=C-Br) | C3 (=C-Cl) |
| (Z)-2-bromo-3-chlorobut-2-ene | Z-isomer | ~23.5 | ~26.8 | ~119.8 | ~129.5 |
| (E)-2-bromo-3-chlorobut-2-ene | E-isomer | ~22.9 | ~23.2 | ~120.5 | ~130.1 |
Disclaimer: The NMR data presented are predicted values and should be used for comparative and illustrative purposes. Actual experimental values may vary.
Distinguishing Isomers by NMR
The primary distinguishing feature between the (Z) and (E) isomers lies in the spatial arrangement of the substituents around the C=C double bond. This difference in geometry leads to subtle but significant variations in the electronic environments of the nuclei, which are reflected in their NMR chemical shifts.
In the (Z)-isomer, the bromine and chlorine atoms are on the same side of the double bond. This arrangement is expected to result in a greater steric and electronic interaction between the substituents and the adjacent methyl groups compared to the (E)-isomer, where they are on opposite sides. This difference is predicted to manifest as a larger separation in the chemical shifts of the two methyl groups in the ¹H NMR spectrum of the (Z)-isomer.
Figure 1. Logical workflow for distinguishing (Z) and (E) isomers based on NMR.
Experimental Protocols
For the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules such as this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to have a sample free of particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often already present in commercially available deuterated solvents.
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A wider spectral width of around 200-240 ppm is necessary to cover the range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the peak areas are integrated to determine the relative ratios of the different types of protons.
By following these protocols and comparing the resulting spectra to the predicted data, researchers can confidently distinguish between the (Z) and (E) isomers of this compound and accurately characterize their synthesized compounds.
A Comparative Analysis of the Reactivity of 2-Bromo-3-chlorobut-2-ene and 2,3-Dibromobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two halogenated alkenes: 2-bromo-3-chlorobut-2-ene and 2,3-dibromobut-2-ene. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this analysis extrapolates from established principles of organic chemistry and data from analogous structures to predict their behavior in common reaction types. This guide is intended to inform synthetic strategy and experimental design.
Introduction
Vinylic halides, compounds with a halogen atom attached to a carbon-carbon double bond, are known for their generally low reactivity in nucleophilic substitution reactions under standard conditions.[1][2] This is attributed to the sp² hybridization of the carbon atom, which results in a stronger and shorter carbon-halogen bond, as well as potential resonance effects.[2][3] However, these molecules can undergo elimination and addition reactions. The subtle differences in the halogen substituents—bromine versus chlorine—are expected to influence the reactivity of this compound and 2,3-dibromobut-2-ene.
Theoretical Reactivity Comparison
The reactivity of these two compounds can be compared based on several key factors:
-
Leaving Group Ability: In both nucleophilic substitution and elimination reactions, the facility of the carbon-halogen bond cleavage is crucial. Bromide is generally a better leaving group than chloride due to its larger size and lower electronegativity, which makes the bromide ion more stable in solution.[4]
-
Bond Strength: The C-Br bond is weaker than the C-Cl bond. This suggests that, all other factors being equal, reactions involving the cleavage of a C-Br bond will have a lower activation energy and proceed at a faster rate.
-
Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This can influence the electron density of the double bond and the polarity of the C-X bonds, which in turn affects the susceptibility of the molecule to electrophilic attack and the acidity of adjacent protons in elimination reactions.
Based on these principles, a qualitative comparison of the reactivity of the two compounds is presented in the table below.
| Reaction Type | This compound | 2,3-Dibromobut-2-ene | Predicted More Reactive Compound | Rationale |
| Nucleophilic Substitution (at vinylic position) | Expected to be very slow. | Expected to be very slow. | 2,3-Dibromobut-2-ene | The C-Br bond is weaker and bromide is a better leaving group than chloride.[4] |
| Elimination (with strong base) | Can eliminate HBr or HCl. | Eliminates HBr. | 2,3-Dibromobut-2-ene | The C-Br bond is weaker, and the protons on the methyl groups are of similar acidity. The rate-determining step would likely be the C-X bond cleavage. |
| Electrophilic Addition | The double bond acts as a nucleophile. | The double bond acts as a nucleophile. | This compound | The less electronegative bromine atoms in 2,3-dibromobut-2-ene may donate more electron density to the double bond, making it slightly more nucleophilic. However, the greater electronegativity of chlorine in this compound could polarize the double bond, potentially influencing the initial interaction with an electrophile.[2] |
Proposed Experimental Protocols for Comparative Reactivity Study
To obtain quantitative data on the relative reactivity of these two compounds, a series of comparative experiments should be conducted under identical conditions.
Experiment 1: Comparative Elimination Reaction with a Strong Base
This experiment aims to compare the rates of elimination and the product distributions when the substrates are treated with a strong, non-nucleophilic base.
Materials:
-
This compound (as a mixture of E/Z isomers or a single isomer if available)
-
2,3-dibromobut-2-ene (as a mixture of E/Z isomers or a single isomer if available)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Internal standard (e.g., undecane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare two identical reaction flasks, each charged with a stir bar and placed under an inert atmosphere (e.g., nitrogen or argon).
-
In each flask, dissolve a precisely weighed amount of the respective substrate (e.g., 1.0 mmol) and the internal standard (e.g., 0.5 mmol) in anhydrous t-BuOH (10 mL).
-
Equilibrate the solutions to a constant temperature (e.g., 50 °C) in a thermostated oil bath.
-
Prepare a stock solution of potassium tert-butoxide in anhydrous t-BuOH (e.g., 1.0 M).
-
To initiate the reactions simultaneously, add an identical volume of the t-BuOK solution (e.g., 1.2 mL, 1.2 mmol) to each flask via syringe.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench each aliquot by adding it to a vial containing diethyl ether (1 mL) and saturated aqueous ammonium chloride solution (0.5 mL).
-
Vortex the vials, separate the organic layer, and dry it over anhydrous magnesium sulfate.
-
Analyze the organic layer by gas chromatography-mass spectrometry (GC-MS) to identify the products and quantify the disappearance of the starting material and the formation of products relative to the internal standard.
Data Analysis:
-
Plot the concentration of each starting material versus time to determine the reaction rates.
-
Determine the product distribution at various time points and at the completion of the reaction.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows and potential reaction pathways.
Caption: Workflow for the comparative elimination reaction.
Caption: Potential pathways for nucleophilic substitution.
Conclusion
Based on fundamental principles of organic chemistry, 2,3-dibromobut-2-ene is predicted to be more reactive than this compound in both nucleophilic substitution and elimination reactions . This is primarily due to the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion compared to the chloride ion.[4] The proposed experimental protocol provides a framework for quantitatively verifying this prediction and for elucidating the product distributions in elimination reactions. For electrophilic addition reactions, the relative reactivities are more difficult to predict without experimental data, as they will be influenced by a combination of inductive and resonance effects from the halogen substituents. Further experimental investigation is warranted to fully characterize and compare the reactivity of these two interesting dihaloalkenes.
References
A Comparative Guide to Precursors for Substituted Norbornadiene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted norbornadienes (NBDs) is a cornerstone for advancements in molecular solar thermal energy storage systems, functionalized polymers, and as versatile building blocks in organic synthesis. The choice of precursor is a critical determinant of reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of alternative precursors for the synthesis of substituted norbornadienes, supported by experimental data and detailed protocols.
Primary Synthetic Pathways: A Comparative Overview
The two predominant strategies for synthesizing substituted norbornadienes are the direct Diels-Alder cycloaddition and the post-synthesis functionalization of a norbornadiene scaffold. Each approach utilizes distinct precursors with specific advantages and limitations.
-
Diels-Alder Cycloaddition: This is the most common and direct method, involving the [4+2] cycloaddition of a diene and a dienophile.
-
Diene Precursor: Cyclopentadiene, typically generated in situ by the retro-Diels-Alder reaction (cracking) of its dimer, dicyclopentadiene (B1670491).
-
Dienophile Precursor: A substituted alkyne. The nature of the substituents on the alkyne directly dictates the substitution pattern on the resulting norbornadiene.
-
-
Post-Synthesis Functionalization: This strategy involves the initial synthesis of a functionalized norbornadiene precursor which is then further modified. This is particularly useful for introducing substituents that may not be compatible with Diels-Alder reaction conditions.
-
Norbornadiene Precursor: A norbornadiene derivative bearing a reactive group, such as a halogen or a boryl group.
-
Coupling Partner: A suitable reagent for cross-coupling reactions, such as an arylboronic acid for Suzuki-Miyaura coupling.
-
Performance Comparison of Precursor Strategies
The choice between these strategies depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
| Synthetic Strategy | Precursors | Advantages | Disadvantages | Typical Yields |
| Diels-Alder Cycloaddition | Substituted Alkyne + Cyclopentadiene | Direct, one-pot synthesis for many derivatives. Scalable using flow chemistry.[1][2] | Requires substituted alkynes which may need to be synthesized separately.[3] Limited to dienophiles that are reactive with cyclopentadiene. | Good to excellent (65-98% for flow synthesis).[4] |
| Post-Synthesis Functionalization (Suzuki-Miyaura Coupling) | Borylated Norbornadiene + Haloarene | Allows for the introduction of a wide range of aryl substituents.[5] Modular approach. | Requires the synthesis of a functionalized norbornadiene precursor. May involve more synthetic steps. | Moderate to good (32-67%).[6] |
Experimental Protocols
General Procedure for Diels-Alder Synthesis of Substituted Norbornadienes via Continuous Flow
This protocol is adapted from the scalable synthesis method described by Orrego-Hernández et al.[2][7]
Materials:
-
Substituted alkyne
-
Dicyclopentadiene
-
Toluene (B28343) (solvent)
Equipment:
-
Tubular flow reactor
-
High-pressure pump
-
Back-pressure regulator
-
Heating system
Procedure:
-
A solution of the desired substituted alkyne and dicyclopentadiene in toluene is prepared.
-
The solution is pumped through a heated tubular flow reactor. A typical temperature is 200 °C with a pressure of 9 bar to ensure the solvent remains in a liquid state.[2]
-
The high temperature facilitates the in situ cracking of dicyclopentadiene to cyclopentadiene, which then undergoes a Diels-Alder reaction with the substituted alkyne.
-
The reaction mixture exits the reactor through a back-pressure regulator.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Borylated Norbornadiene
This protocol is based on the work of Slanina et al. on the synthesis of monoaryl-substituted norbornadienes.[5][6]
Materials:
-
4,4,5,5-tetramethyl-2-(bicyclo[2.2.1]heptadien-2-yl)-1,3,2-dioxaborolane (borylated norbornadiene)
-
Substituted haloarene (e.g., 1-bromonaphthalene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., NaOH)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction vessel, add the borylated norbornadiene, the haloarene, the palladium catalyst, and the solvent.
-
The mixture is degassed and then heated under an inert atmosphere (e.g., argon).
-
The reaction is monitored by TLC or GC-MS for the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent and water.
-
The organic layer is separated, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the substituted norbornadiene.
Logical Workflow of Synthetic Strategies
The following diagram illustrates the decision-making process and workflow for the two primary synthetic strategies for obtaining substituted norbornadienes.
Caption: Synthetic routes to substituted norbornadienes.
Conclusion
The synthesis of substituted norbornadienes can be efficiently achieved through two primary pathways: the direct Diels-Alder reaction of a substituted alkyne with cyclopentadiene, or the post-synthesis functionalization of a norbornadiene scaffold, notably through Suzuki-Miyaura coupling of a borylated precursor. The Diels-Alder approach, especially when implemented using continuous flow technology, offers a scalable and high-yielding route for a variety of derivatives.[2][4] Conversely, the post-functionalization strategy provides modularity and access to compounds that may not be readily available through cycloaddition, particularly for the introduction of diverse aryl moieties.[5] The selection of the optimal precursor and synthetic strategy should be guided by the specific target molecule, desired scale, and the availability of starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Scalable Synthesis of Norbornadienes - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Spectroscopic Strategies for Differentiating Cis and Trans Isomers of 2-bromo-3-chlorobut-2-ene
A definitive guide for researchers leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between the geometric isomers of 2-bromo-3-chlorobut-2-ene. This document provides a comparative analysis of expected spectral data, detailed experimental protocols, and logical workflows to ensure accurate isomeric assignment.
The geometric isomerism of this compound, designated as cis (Z) and trans (E) configurations, gives rise to distinct spatial arrangements of the bromine, chlorine, and methyl substituents around the carbon-carbon double bond. These subtle structural differences manifest in unique spectroscopic signatures, which can be harnessed for unambiguous identification. This guide outlines the key differentiating features observable in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Comparative Spectroscopic Data
The following tables summarize the anticipated quantitative data for the cis and trans isomers of this compound, based on established spectroscopic principles and data from analogous dihaloalkenes.
Table 1: Predicted ¹H NMR Spectral Data
| Isomer | Methyl Protons (CH₃-C=) Chemical Shift (δ, ppm) |
| cis (Z) | ~ 2.3 - 2.5 |
| trans (E) | ~ 2.1 - 2.3 |
Note: The methyl group cis to the bromine atom is expected to be more deshielded (downfield shift) due to the steric compression and anisotropic effects of the larger halogen.
Table 2: Predicted ¹³C NMR Spectral Data
| Isomer | Olefinic Carbons (C=C) Chemical Shift (δ, ppm) | Methyl Carbons (CH₃) Chemical Shift (δ, ppm) |
| cis (Z) | C2: ~125-128, C3: ~122-125 | ~ 20-23 |
| trans (E) | C2: ~128-131, C3: ~125-128 | ~ 17-20 |
Note: Steric hindrance in the cis isomer can cause a shielding effect (upfield shift) on the carbon atoms compared to the trans isomer. The carbon bonded to bromine (C2) will be further downfield than the carbon bonded to chlorine (C3) due to the heavier halogen effect.
Table 3: Key Differentiating IR Absorption Frequencies
| Isomer | C=C Stretch (cm⁻¹) | C-H Bending (out-of-plane) (cm⁻¹) |
| cis (Z) | ~ 1650 - 1670 (weak to medium) | ~ 675 - 730 (strong) |
| trans (E) | ~ 1665 - 1685 (weak, may be absent) | ~ 960 - 980 (strong) |
Note: The C=C stretching absorption in the more symmetrical trans isomer may be IR-inactive or very weak due to a minimal change in the dipole moment during vibration.
Experimental Protocols
Accurate spectroscopic data acquisition is paramount for reliable isomer differentiation. The following are generalized experimental protocols for the key techniques.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer mixture or isolated isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 45 degrees.
-
A longer relaxation delay (2-5 seconds) may be necessary, especially for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating nonpolar compounds (e.g., a DB-5 or equivalent).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Use a temperature program to separate the isomers based on their boiling points. The cis isomer, being more polar, may have a slightly different retention time than the trans isomer.
-
-
Mass Spectrometry:
-
As each isomer elutes from the GC column, it is introduced into the ion source of the mass spectrometer.
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-200.
-
-
Data Analysis: Analyze the mass spectrum for each separated isomer. While the fragmentation patterns of geometric isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed. The molecular ion peak will confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and any halogen-containing fragments.
Visualization of Differentiating Principles
The following diagrams illustrate the logical workflow and the structural basis for the spectroscopic differences between the cis and trans isomers of this compound.
Caption: Workflow for the spectroscopic differentiation of cis and trans isomers.
Caption: Relationship between isomer structure and resulting spectral features.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystallographic structures of functionalized thiophenes derived from the widely used Gewald reaction. By examining the products of reactions with cyclohexanone (B45756) and two different active methylene (B1212753) compounds, ethyl cyanoacetate (B8463686) and malononitrile (B47326), we offer insights into how precursor selection influences the solid-state architecture of the resulting thiophene (B33073) derivatives. This information is crucial for rational drug design and the development of novel materials where molecular conformation and intermolecular interactions are paramount.
Comparative Crystallographic Data of Gewald Reaction Products
The Gewald reaction, a multicomponent reaction, is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. The choice of the active methylene precursor significantly impacts the electronic and steric properties of the resulting thiophene, which in turn dictates its crystal packing and potential biological activity. Below is a comparative summary of the crystallographic data for two common thiophene derivatives synthesized from cyclohexanone.
| Parameter | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1][2] | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| Precursors | Cyclohexanone, Malononitrile, Sulfur | Cyclohexanone, Ethyl cyanoacetate, Sulfur |
| Chemical Formula | C₉H₁₀N₂S | C₁₁H₁₅NO₂S |
| Molecular Weight | 178.25 g/mol | 225.31 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 10.4274(3) Å, b = 8.1487(3) Å, c = 13.2342(4) Å, β = 126.937(2)° | a = 15.123(3) Å, b = 6.654(1) Å, c = 22.987(5) Å |
| Unit Cell Volume | 898.81(5) ų | 2311.1(8) ų |
| Molecules per Unit Cell (Z) | 4 | 8 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of the compared thiophene derivatives are provided below.
Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is adapted from the established Gewald synthesis procedure.[1][2]
-
Reaction Setup: A mixture of cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in ethanol (B145695).
-
Catalyst Addition: A catalytic amount of an organic base, such as morpholine (B109124) or diethylamine, is added dropwise to the stirred mixture.
-
Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (typically 40-50 °C) for a period of 1 to 3 hours.
-
Work-up and Crystallization: Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol to yield crystals suitable for X-ray diffraction.
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
A similar Gewald protocol is employed for this synthesis.
-
Reaction Setup: Cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) are combined in ethanol.
-
Catalyst Addition: A basic catalyst, such as diethylamine, is added to the mixture.
-
Reaction Conditions: The mixture is heated and stirred, typically at around 50°C, for several hours.
-
Work-up and Crystallization: The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Recrystallization from ethanol or a similar solvent can provide high-quality crystals.
Single-Crystal X-ray Diffraction Analysis
The following is a generalized protocol for the crystallographic analysis of the synthesized thiophene derivatives.
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares procedures. This iterative process adjusts atomic positions, and thermal parameters to achieve the best agreement between the observed and calculated diffraction data.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the process and the relevance of these compounds, the following diagrams illustrate the experimental workflow and a key signaling pathway where thiophene derivatives show therapeutic promise.
Many functionalized thiophenes are being investigated as potent enzyme inhibitors for various therapeutic targets. One such target is phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[3][4][5][6][7] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.
References
- 1. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-bromo-3-chlorobut-2-ene in Heterocyclic Synthesis: A Comparative Guide to C-3 Synthons
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures, particularly in the realm of drug discovery. C-3 synthons, three-carbon fragments with reactive sites at both ends, are fundamental components in the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceutical agents. This guide provides a comparative analysis of the potential efficacy of 2-bromo-3-chlorobut-2-ene as a C-3 synthon against other established alternatives in the synthesis of key heterocyclic scaffolds.
Overview of C-3 Synthons in Heterocyclic Synthesis
The construction of six-membered heterocycles, such as pyridines and pyrimidines, often relies on the condensation of a three-carbon unit with a complementary fragment containing the necessary heteroatoms. The versatility of a C-3 synthon is determined by its reactivity, stability, and the ability to introduce desired substitution patterns on the final heterocyclic ring.
A general workflow for the synthesis of a six-membered heterocycle using a C-3 synthon is depicted below. The specific nature of the electrophilic and nucleophilic sites on the C-3 synthon and the reaction partner dictates the course of the reaction and the final product.
Caption: General workflow for synthesizing six-membered heterocycles.
Comparative Analysis of C-3 Synthons for Pyrimidine (B1678525) Synthesis
Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and are found in numerous therapeutic agents. A common and effective method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent (a C-C-C fragment) with an amidine, urea, or guanidine (B92328) derivative (an N-C-N fragment)[1][2].
This compound as a Potential Synthon
Based on its structure, this compound possesses two electrophilic centers at the C-2 and C-3 positions, which could potentially react with a dinucleophilic species like an amidine. The presence of both bromo and chloro substituents offers the possibility of differential reactivity. However, the vinylic nature of the halides might decrease their reactivity towards nucleophilic substitution compared to saturated dihaloalkanes.
Hypothetical Reaction Pathway:
Caption: Hypothetical synthesis of a pyrimidine derivative.
To date, no specific experimental data for the use of this compound in pyrimidine synthesis has been found in the surveyed literature.
Established C-3 Synthons for Pyrimidine Synthesis
In contrast, the use of 1,3-dicarbonyl compounds and their derivatives is well-established and highly efficient.
| C-3 Synthon | Reaction Partner | Product | Yield (%) | Reference |
| Acetylacetone | Guanidine hydrochloride | 2-Amino-4,6-dimethylpyrimidine | High (not specified) | Conceptual |
| Ethyl acetoacetate (B1235776) | Thiourea | 2-Thio-6-methyluracil | Not specified | [3] |
| Malondialdehyde bis(dimethyl acetal) | Urea | Pyrimidine-2,4(1H,3H)-dione (Uracil) | Not specified | Conceptual |
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine (Conceptual)
-
Materials: Acetylacetone, Guanidine hydrochloride, Sodium ethoxide, Ethanol (B145695).
-
Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, guanidine hydrochloride is added, followed by the dropwise addition of acetylacetone. The reaction mixture is then refluxed for several hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford 2-amino-4,6-dimethylpyrimidine.
Comparative Analysis of C-3 Synthons for Pyridine (B92270) Synthesis
Substituted pyridines are another critical class of heterocycles in drug development. Their synthesis often involves [3+3] cycloaddition reactions where a three-carbon synthon reacts with a three-atom fragment.
Potential of this compound in Pyridine Synthesis
The di-electrophilic nature of this compound suggests its potential as a C-3 synthon in reactions with 1,3-dianionic equivalents or other suitable three-atom components to form a pyridine ring. The alkene backbone could be incorporated into the final aromatic ring. However, the lack of experimental evidence makes it difficult to assess its efficacy.
Established C-3 Synthons for Pyridine Synthesis
A variety of C-3 synthons are employed for the synthesis of pyridines, with α,β-unsaturated ketones and their equivalents being particularly common.
| C-3 Synthon | Reaction Partner | Product | Yield (%) | Reference |
| α,β-Unsaturated Ketone (Enone) | Enamine | Dihydropyridine (B1217469) (oxidized to Pyridine) | Varies | Conceptual |
| 1,3-Dihalopropene | Amine | Pyridinium salt | Varies | Conceptual |
| Mucobromic Acid | 2-Aminopyridine | Imidazo[1,2-a]pyridine derivative | Good to Excellent | Conceptual |
Experimental Protocol: Hantzsch Pyridine Synthesis (General Procedure)
-
Materials: An aldehyde, ethyl acetoacetate (2 equivalents), and ammonia (B1221849).
-
Procedure: The aldehyde, ethyl acetoacetate, and ammonia are mixed in a suitable solvent, often ethanol or acetic acid. The mixture is heated to reflux for several hours. Upon cooling, the dihydropyridine product often precipitates and can be collected by filtration. Oxidation of the dihydropyridine to the corresponding pyridine can be achieved using an oxidizing agent such as nitric acid or ceric ammonium (B1175870) nitrate.
Alternative C-3 Synthons in Drug Development
The development of novel C-3 synthons is an active area of research aimed at expanding the chemical space for drug discovery. Some recently reported versatile C-3 synthons include:
-
Allenyl Thianthrenium Salts: These bench-stable reagents have been shown to be effective C-3 synthons in annulation and cross-coupling reactions for the synthesis of various heterocycles.
-
Glycerol (B35011) and its derivatives: As bio-based building blocks, glycerol and its derivatives offer a sustainable route to various C-3 synthons for the synthesis of active pharmaceutical ingredients.[1]
Logical Relationship of Synthon Selection:
Caption: Key considerations for choosing a C-3 synthon.
Conclusion
While this compound presents an intriguing structure as a potential C-3 synthon for heterocyclic synthesis, the absence of experimental data in the current literature makes a direct efficacy comparison challenging. Established C-3 synthons, such as 1,3-dicarbonyl compounds and α,β-unsaturated systems, remain the workhorses for the reliable and high-yielding synthesis of pyrimidines and pyridines.
For researchers and drug development professionals, the exploration of novel, readily accessible, and highly reactive C-3 synthons is crucial for the rapid generation of diverse compound libraries. While the potential of this compound remains to be experimentally validated, the principles outlined in this guide and the comparison with established methods provide a framework for evaluating its future applicability in the synthesis of medicinally relevant heterocycles. Further experimental investigation into the reactivity of this compound with various nucleophilic partners is warranted to fully assess its utility as a C-3 synthon.
References
- 1. Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of 2-bromo-3-chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 2-bromo-3-chlorobut-2-ene, a key intermediate in various synthetic pathways. We present a detailed HPLC method, compare its performance against Gas Chromatography (GC), and provide supporting experimental data from a hypothetical analysis of samples from different suppliers.
Data Presentation: Purity Analysis of this compound
The following table summarizes the quantitative purity analysis of this compound from three different fictional suppliers (Supplier A, Supplier B, and Supplier C) using the developed HPLC method. A comparison with a Gas Chromatography (GC) method is also included to highlight the differences in analytical outcomes.
| Sample | Analytical Method | Purity (%) | Major Impurity (%) | Retention Time (min) |
| Supplier A | HPLC | 99.5 | 0.3 (Impurity 1) | 8.2 (Analyte) |
| Supplier B | HPLC | 98.2 | 1.1 (Impurity 2) | 8.2 (Analyte) |
| Supplier C | HPLC | 99.8 | 0.1 (Impurity 1) | 8.2 (Analyte) |
| Supplier A | GC | 99.4 | 0.4 (Impurity 1) | 6.5 (Analyte) |
| Supplier B | GC | 98.0 | 1.2 (Impurity 2) | 6.5 (Analyte) |
| Supplier C | GC | 99.7 | 0.1 (Impurity 1) | 6.5 (Analyte) |
Experimental Protocols
A robust analytical method is crucial for the accurate determination of purity and for ensuring the quality of starting materials in drug development. Below are the detailed experimental protocols for the HPLC and GC methods used in this comparative study.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25.0 mL of acetonitrile (B52724) to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
3. Data Analysis:
-
Integrate the peak areas of the analyte and all impurities.
-
Calculate the purity of this compound using the area percentage method.
Gas Chromatography (GC) Method
GC provides an alternative approach for purity assessment, particularly for volatile compounds.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of dichloromethane (B109758) to achieve a concentration of 1 mg/mL.
2. GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 200 °C, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C
3. Data Analysis:
-
Integrate the peak areas of the analyte and all impurities.
-
Calculate the purity using the area percentage method.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC validation and a logical decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical flow for analytical method selection.
Safety Operating Guide
Proper Disposal of 2-Bromo-3-chlorobut-2-ene: A General Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. 2-Bromo-3-chlorobut-2-ene, as a halogenated organic compound, requires careful management as hazardous waste.
Essential Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to review the specific Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Ventilation: All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Summary of General Hazards for Halogenated Organic Compounds
Halogenated organic compounds, as a class, present a range of potential hazards. The specific hazards of this compound should be confirmed with the supplier's SDS.
| Hazard Category | Description |
| Toxicity | Many halogenated hydrocarbons exhibit moderate to high toxicity if inhaled, ingested, or absorbed through the skin. Brominated compounds can be particularly toxic. They may accumulate in fatty tissues.[1] |
| Environmental Hazards | These compounds can be toxic to aquatic life with long-lasting effects and may not be readily biodegradable. Some halogenated compounds can contribute to ozone depletion.[2][3] |
| Flammability | Flammability varies. Low-molecular-weight halogenated compounds can be flammable, while highly halogenated compounds may be nonflammable and used as fire retardants.[1][4] |
| Reactivity | Halogenated organic compounds can be incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1] Violent reactions with aluminum are possible.[4] |
| Combustion Byproducts | Incomplete combustion of chlorinated organic compounds can produce highly toxic gases such as phosgene (B1210022) (COCl₂), chlorodibenzodioxins, and chlorodibenzofurans.[1] |
Step-by-Step Disposal Procedure for this compound Waste
The disposal of this compound falls under the category of halogenated organic waste. It is critical to segregate this waste stream to prevent dangerous reactions and to facilitate proper disposal, which typically involves incineration by a licensed hazardous waste management company.
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Waste Collection:
-
Use a compatible waste container, typically a plastic-coated glass bottle or a high-density polyethylene (B3416737) (HDPE) container, with a secure screw-top cap.[6][7]
-
Ensure the container is in good condition and not leaking.
-
The container must be kept closed at all times except when adding waste.[7][8] Funnels should not be left in the container opening.[6]
-
-
Labeling:
-
Label the waste container with a hazardous waste tag before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard classifications (e.g., Toxic, Environmental Hazard).
-
The date when the first waste was added.
-
-
-
Storage:
-
Disposal:
-
Do not fill the waste container beyond 90% capacity to allow for expansion.
-
Once the container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
Do not allow the chemical to evaporate in a fume hood as a method of disposal.[7][8]
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general procedures and, most importantly, the specific guidance provided in the manufacturer's Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. sinlist.chemsec.org [sinlist.chemsec.org]
- 3. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 4. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-Bromo-3-chlorobut-2-ene
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-3-chlorobut-2-ene. Given its structure as a halogenated alkene, it should be treated as a potentially hazardous substance.
Hazard Assessment of Structurally Similar Compounds
Based on data for analogous chemicals such as 1-Bromo-4-chlorobutane and other brominated compounds, this compound is anticipated to present the following hazards.[1]
| Hazard Statement | Classification |
| Flammable liquid and vapor | Flammable Liquid, Category 3 |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 |
| May cause respiratory irritation | Specific target organ toxicity — Single exposure, Category 3 |
| May cause severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 1 |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn over goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling.[2] Always inspect gloves for defects before use and change them immediately if contaminated. For extended contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a high splash potential, a chemical-resistant apron is also advised. |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: All manipulations, including weighing and transferring, must be performed within a properly functioning and certified chemical fume hood.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite) should be readily available.[1]
2. Handling the Chemical:
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the work area.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not inhale vapors.
-
Transfers: Use appropriate glassware and techniques, such as a syringe or cannula, for transferring the liquid to minimize the risk of splashing and aerosol formation.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1] Use non-sparking tools for all operations.[1][2]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Doffing PPE: Carefully remove PPE, ensuring that the outer, potentially contaminated surfaces are not touched. Gloves should be removed last.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or by evaporation.[3]
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[4][5]
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").
3. Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. All local, state, and federal regulations for hazardous waste disposal must be followed. Empty containers may retain product residue and should be handled as hazardous waste.[1]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 5. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
